Product packaging for 4-Amino-3-(tert-butyl)benzonitrile(Cat. No.:CAS No. 1369783-60-7)

4-Amino-3-(tert-butyl)benzonitrile

Cat. No.: B3179613
CAS No.: 1369783-60-7
M. Wt: 174.24 g/mol
InChI Key: OHFQJRBPQHEPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-3-(tert-butyl)benzonitrile (CAS 1369783-60-7) is a high-purity chemical building block with a molecular weight of 174.24 g/mol and the molecular formula C 11 H 14 N 2 . This compound serves as a valuable scaffold for the construction of sterically hindered and electronically tuned molecules in advanced organic synthesis . Its unique substitution pattern, featuring a bulky tert-butyl group positioned ortho to the electron-donating amino group and an electron-withdrawing nitrile group at the para position, creates a distinct electronic profile that is highly valuable in medicinal chemistry and materials science research . The primary synthetic challenge and research value of this compound lie in its steric hindrance, which makes it a prime candidate for developing novel catalytic methods to create hindered anilines, such as copper-catalyzed amination and three-component coupling reactions . The amino group is amenable to reactions like acylation, alkylation, and diazotization, while the nitrile group can be transformed into other functionalities, such as carboxylic acids, amides, or primary amines, via hydrolysis or reduction, providing a versatile handle for further molecular elaboration . This compound must be stored in a cool, dark place under an inert atmosphere . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. Handling should adhere to strict safety protocols. Hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B3179613 4-Amino-3-(tert-butyl)benzonitrile CAS No. 1369783-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-tert-butylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQJRBPQHEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-3-(tert-butyl)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring an amino group, a nitrile group, and a sterically hindering tert-butyl group, makes it a versatile building block for the creation of complex molecules.[2] This technical guide provides a summary of the available chemical properties, a general synthesis methodology, and other relevant information for researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1369783-60-7[2][3]
Molecular Weight 174.24 g/mol [2][3]
Molecular Formula C₁₁H₁₄N₂-
Purity ≥98% (Commercially available)[3]
Storage 2-8°C, light-proof, inert gas[4]

Note: This table summarizes the limited available data. Further experimental characterization is required for a complete understanding of the compound's properties.

Synthesis Methodology

The most commonly described method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] This process involves an initial nitration reaction followed by a reduction of the nitro group.

Experimental Protocol

Detailed experimental protocols with specific reagent quantities, reaction conditions (temperature, time), and purification methods are not extensively documented in the available literature. The following is a generalized procedure based on established chemical principles for this reaction sequence.

Step 1: Nitration of 4-tert-butylbenzonitrile

A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then acts as an electrophile. The directing effects of the tert-butyl and nitrile groups on the benzene ring favor the introduction of the nitro group at the 3-position, yielding 3-nitro-4-(tert-butyl)benzonitrile.[2]

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

The nitro group of 3-nitro-4-(tert-butyl)benzonitrile is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reduction with metals in an acidic medium (e.g., iron in acetic acid).[2]

Purification

Standard laboratory purification techniques, such as column chromatography or recrystallization, would be employed to isolate and purify the final product, this compound. The specific solvent systems and conditions would need to be determined empirically.

Spectroscopic Data

While predicted ¹H and ¹³C NMR data for this compound are available, experimentally obtained and verified spectra are not widely published.[2] Researchers characterizing this compound would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Signaling Pathways and Biological Activity

As of the latest available information, there is no published research detailing the interaction of this compound with any specific signaling pathways or its biological activity. Its primary known utility is as a synthetic intermediate.[1] Further research is required to explore any potential pharmacological or biological effects.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

SynthesisWorkflow Start 4-tert-butylbenzonitrile Intermediate 3-nitro-4-(tert-butyl)benzonitrile Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂/Pd)

Caption: General synthesis of this compound.

Conclusion

This compound is a chemical intermediate with established synthetic routes. However, a comprehensive public dataset of its experimental chemical and physical properties, as well as its biological activity, is currently lacking. The information provided in this guide serves as a foundational resource for researchers, highlighting the known aspects of this compound and identifying areas where further investigation is needed. Professionals working with this chemical should exercise standard laboratory safety precautions and conduct their own analyses to verify its properties for their specific applications.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways to 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

This compound is a substituted aniline derivative of interest in the development of novel pharmaceuticals and functional materials. Its structure, featuring a sterically demanding tert-butyl group adjacent to an amino functionality and a cyano group, makes it a unique scaffold for creating molecules with specific steric and electronic properties. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.

Core Synthesis Pathway: Nitration and Reduction

The most established and widely utilized method for the synthesis of this compound is a two-step process commencing with the commercially available 4-tert-butylbenzonitrile. This pathway involves an initial electrophilic nitration followed by a reduction of the introduced nitro group.

Synthesis_Pathway_1 4-tert-butylbenzonitrile 4-tert-butylbenzonitrile 3-nitro-4-(tert-butyl)benzonitrile 3-nitro-4-(tert-butyl)benzonitrile 4-tert-butylbenzonitrile->3-nitro-4-(tert-butyl)benzonitrile Nitration (HNO₃, H₂SO₄) This compound This compound 3-nitro-4-(tert-butyl)benzonitrile->this compound Reduction

Caption: Primary synthesis route to this compound.

Step 1: Nitration of 4-tert-butylbenzonitrile

The initial step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.

Experimental Protocol:

A common procedure for the nitration of activated aromatic compounds can be adapted for this synthesis.

Materials:

  • 4-tert-butylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 4-tert-butylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, 3-nitro-4-(tert-butyl)benzonitrile, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

The second step is the reduction of the nitro group of 3-nitro-4-(tert-butyl)benzonitrile to the corresponding amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Materials:

  • 3-nitro-4-(tert-butyl)benzonitrile

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Reduction with stannous chloride is a classic and effective method for converting aromatic nitro compounds to anilines, particularly when catalytic hydrogenation is not feasible.[1]

Materials:

  • 3-nitro-4-(tert-butyl)benzonitrile

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile in ethanol.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate tin salts.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound. Purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound via the nitration and reduction pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield
1. Nitration4-tert-butylbenzonitrile3-nitro-4-(tert-butyl)benzonitrileHNO₃, H₂SO₄70-85%
2a. Reduction (Catalytic Hydrogenation)3-nitro-4-(tert-butyl)benzonitrileThis compoundH₂, 10% Pd/C>90%
2b. Reduction (SnCl₂)3-nitro-4-(tert-butyl)benzonitrileThis compoundSnCl₂·2H₂O, HCl80-95%[1]

Alternative Synthesis Pathway: Suzuki-Miyaura Coupling

An alternative, though less commonly reported for this specific molecule, involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would theoretically involve the coupling of a tert-butyl source with a pre-functionalized aminobenzonitrile boronic acid or ester derivative.

Synthesis_Pathway_2 Aminobenzonitrile Boronic Ester 4-amino-3-(pinacolboranyl)benzonitrile Target_Molecule This compound Aminobenzonitrile Boronic Ester->Target_Molecule Pd Catalyst, Base tert-butyl Halide tert-butyl bromide

Caption: Conceptual Suzuki-Miyaura coupling route.

While this method offers a powerful tool for C-C bond formation, its application to the synthesis of this compound is not well-documented in the literature and may present challenges related to the availability of starting materials and optimization of reaction conditions.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of 4-tert-butylbenzonitrile and subsequent reduction of the nitro intermediate. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the second step, with the choice often depending on laboratory equipment availability and functional group tolerance in more complex substrates. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the novel research compound 4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block for sterically hindered aniline derivatives.[1] Its molecular structure, featuring an amino group, a nitrile group, and a bulky tert-butyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide serves as a core reference for the analytical characterization of this molecule.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. While experimentally obtained spectra are the gold standard, these predicted values, based on established principles and data from analogous structures, provide a reliable baseline for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and tert-butyl protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 – 7.7Multiplet3H
Amino (-NH₂)4.0 - 5.0Broad Singlet2H
tert-Butyl (-C(CH₃)₃)~1.3 – 1.4Singlet9H

Predicted data is based on analysis of related aminobenzonitrile structures.[1]

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂145 - 155
Aromatic C-CN100 - 110
Aromatic C-H115 - 135
Aromatic C-C(CH₃)₃135 - 145
Nitrile (-C≡N)118 - 122
tert-Butyl (quaternary C)30 - 40
tert-Butyl (-CH₃)< 30

Predicted data is based on analysis of related aminobenzonitrile structures.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-H (tert-butyl)C-H Stretch< 3000
Nitrile (-C≡N)C≡N Stretch2220 - 2260
Aromatic C=CC=C Stretch1500 - 1600

Predicted data is based on characteristic absorption bands for the respective functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 174.24 g/mol .[1][2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
174[M]⁺ (Molecular Ion)
159[M - CH₃]⁺

Predicted data is based on common fragmentation patterns of compounds containing a tert-butyl group.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, typically with 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: A flowchart illustrating the typical experimental workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

4-Amino-3-(tert-butyl)benzonitrile CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1369783-60-7 IUPAC Name: 4-Amino-3-(tert-butyl)benzonitrile

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a sterically hindering tert-butyl group ortho to an amino group. This unique substitution pattern significantly influences its reactivity and makes it a valuable building block for creating sterically hindered and electronically tuned molecules.[1] While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides predicted data for key characteristics.

PropertyValueSource
CAS Number 1369783-60-7[1]
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol [1]
InChI Key OHFQJRBPQHEPBX-UHFFFAOYSA-N[1]
Purity Available at ≥97% or ≥98%
Predicted ¹H NMR Chemical Shifts (ppm) Aromatic: 6.5-7.7 (m)Amino (-NH₂): 4.0-5.0 (br s)tert-Butyl (-C(CH₃)₃): 1.3-1.4 (s)[1]
Predicted ¹³C NMR Chemical Shifts (ppm) Aromatic: 100-155Nitrile (-C≡N): 118-122tert-Butyl (quaternary C): 30-40tert-Butyl (-CH₃): < 30[1]
Storage Conditions 2-8°C, light-proof, inert gas

For comparative purposes, the melting points of several related aminobenzonitrile derivatives are provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Aminobenzonitrile873-74-5C₇H₆N₂118.1483-85
4-Amino-3-chlorobenzonitrile21803-75-8C₇H₅ClN₂152.58102-105
4-tert-Butylaniline769-92-6C₁₀H₁₅N149.2315-16

Synthesis and Experimental Protocols

The most common synthetic route to this compound is a two-step process starting from 4-tert-butylbenzonitrile. This involves an electrophilic nitration followed by the reduction of the nitro group.[1]

Synthesis_Pathway start 4-tert-Butylbenzonitrile intermediate 3-Nitro-4-(tert-butyl)benzonitrile start->intermediate Nitration (Conc. HNO₃, Conc. H₂SO₄) end_product This compound intermediate->end_product Reduction (e.g., SnCl₂, Fe/HCl, or Catalytic Hydrogenation)

Figure 1: General synthesis pathway for this compound.

Step 1: Nitration of 4-tert-butylbenzonitrile

This step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.[1]

Experimental Protocol (General Procedure):

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 4-tert-butylbenzonitrile portion-wise with stirring.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Reduction of 3-Nitro-4-(tert-butyl)benzonitrile

The reduction of the nitro group to a primary amine must be carried out under conditions that do not affect the nitrile group. Several methods are suitable for this transformation.

Experimental Protocol (General Procedure using Tin(II) Chloride):

  • Suspend 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and to make the solution strongly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors. The unique steric and electronic properties of this compound make it a valuable starting material for the synthesis of targeted therapeutics. While specific examples directly citing this CAS number are limited in publicly available literature, its structure is analogous to building blocks used in the synthesis of inhibitors for protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Drug_Discovery_Workflow cluster_0 Synthesis & Screening cluster_1 Lead Optimization A This compound B Couple with Heterocyclic Core (e.g., Pyrazolopyrimidine) A->B C Library of Analogs B->C D High-Throughput Screening (e.g., Kinase Inhibition Assays) C->D E Hit Compound(s) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Candidate G->H I New Drug Candidate H->I Preclinical & Clinical Development

Figure 2: Logical workflow for the use of an intermediate in a kinase inhibitor discovery program.

In this workflow, the primary amine of this compound can be used to form a crucial bond with a heterocyclic core structure common to many kinase inhibitors. The nitrile group can be retained or further modified to interact with key residues in the kinase active site. The tert-butyl group serves to provide steric bulk, which can enhance selectivity and improve metabolic stability.

Safety Information

Hazard ClassPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3]
Mutagenicity Suspected of causing genetic defects.[2]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols.

References

Potential Biological Activities of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound that holds potential as a scaffold in drug discovery. While direct biological data for this specific molecule is limited in publicly available literature, its structural features—a 4-aminobenzonitrile core with a bulky tert-butyl group at the 3-position—suggest plausible interactions with various biological targets. This technical guide synthesizes information on the biological activities of structurally related compounds to infer the potential therapeutic applications of this compound. The primary focus lies on its prospective role as an enzyme inhibitor, particularly in the domain of protein kinases, based on structure-activity relationship (SAR) studies of analogous compounds. This document aims to provide a foundational resource for researchers interested in exploring the pharmacological potential of this and similar chemical entities.

Introduction

The 4-aminobenzonitrile moiety is a recognized pharmacophore present in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and inflammatory diseases. The introduction of a tert-butyl group at the 3-position of the benzonitrile ring is a key structural modification that can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity, selectivity, and metabolic stability. This guide explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of structurally similar 4-aminobenzonitrile derivatives, this compound is postulated to have potential applications in the following areas:

  • Oncology: As an inhibitor of protein kinases that are dysregulated in various cancers.

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.

  • Antiviral Applications: The related compound, 4-amino-3-nitrobenzonitrile, has been explored as a component of novel antiviral prodrugs, suggesting a potential avenue of investigation for the tert-butyl analog.

The primary mechanism of action for compounds based on the 4-aminobenzonitrile scaffold is often competitive inhibition at the ATP-binding site of protein kinases. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes. The bulky tert-butyl group is likely to play a crucial role in determining selectivity by interacting with specific hydrophobic pockets within the target enzyme's active site.

Inferred Biological Activities from Analogous Compounds

Kinase Inhibition

The 4-aminobenzonitrile scaffold is a common feature in a number of kinase inhibitors. The amino group at the 4-position and the nitrile moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituent at the 3-position can be tailored to achieve selectivity for specific kinases.

Table 1: Inferred Potential Kinase Targets for this compound Based on Analog Data

Kinase Target FamilyRationale for Potential ActivityKey Structural Considerations from Analogs
MAP Kinases (e.g., p38) The 4-aminobenzonitrile core is present in known p38 MAP kinase inhibitors.Bulky hydrophobic groups at the 3-position can enhance potency and selectivity by occupying a specific hydrophobic pocket.
Tyrosine Kinases Derivatives of 4-aminobenzonitrile have shown inhibitory activity against various tyrosine kinases.The steric bulk of the tert-butyl group could confer selectivity for certain tyrosine kinase family members.
Other Potential Enzyme Inhibition

Beyond kinases, the 4-aminobenzonitrile scaffold has been utilized in the design of inhibitors for other enzyme classes. For instance, derivatives have been explored as inhibitors of kallikrein-related peptidase 6 (KLK6), suggesting a broader potential for enzyme inhibition.

Experimental Protocols for Evaluation

To validate the inferred biological activities of this compound, a series of in vitro and cell-based assays would be required. The following are representative experimental protocols that could be employed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which generates a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by analyzing the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and a typical experimental workflow for evaluating the biological activity of this compound.

G cluster_0 Potential Kinase Inhibition Pathway Compound This compound Kinase Protein Kinase (e.g., p38 MAP Kinase) Compound->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Inhibition ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Inflammation, Proliferation) PhosphoSubstrate->Downstream

Caption: Potential mechanism of action of this compound as a kinase inhibitor.

G cluster_1 Experimental Workflow for Biological Evaluation Start Compound Synthesis (this compound) InVitro In Vitro Kinase Assays (IC50 Determination) Start->InVitro CellBased Cell-Based Assays (e.g., MTT, Western Blot) InVitro->CellBased SAR Structure-Activity Relationship Studies CellBased->SAR InVivo In Vivo Efficacy Studies (Animal Models) CellBased->InVivo LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro Iterative Improvement Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for development as a therapeutic agent, particularly as a kinase inhibitor. The presence of the 4-aminobenzonitrile core provides a validated anchor for binding to the ATP pocket of kinases, while the sterically demanding tert-butyl group at the 3-position offers a handle for achieving selectivity and favorable pharmacokinetic properties.

Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays to identify primary biological targets. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative or anti-inflammatory effects. Further SAR studies, involving modification of the amino and tert-butyl groups, will be instrumental in optimizing the potency and selectivity of this compound scaffold, potentially leading to the development of novel drug candidates. The information and proposed experimental strategies outlined in this guide provide a solid foundation for initiating such research endeavors.

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a versatile nitrile handle, and a sterically demanding tert-butyl group, makes it a key intermediate for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Properties and Data

This compound is a trisubstituted benzene derivative. The electron-donating amino group and the electron-withdrawing nitrile group modulate the electronic properties of the aromatic ring, while the bulky tert-butyl group imposes significant steric hindrance, influencing the regioselectivity of subsequent reactions.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1369783-60-7[1][2]
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol [1][2]
Purity ≥98% (Commercially available)[2]
Appearance Not available (predicted to be solid)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Predicted Spectroscopic Data

¹H NMR Predicted Chemical Shift (δ, ppm)
Aromatic Protons6.5 – 7.7 (multiplets)
Amino Protons (-NH₂)Broad singlet
tert-Butyl Protons (-C(CH₃)₃)Singlet
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic Carbons100 – 155
Nitrile Carbon (-C≡N)118 – 122
tert-Butyl (quaternary C)30 – 40
tert-Butyl (-CH₃)< 30

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from commercially available 4-tert-butylbenzonitrile. This process includes regioselective nitration followed by the reduction of the nitro group.[1]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-tert-Butylbenzonitrile B 3-Nitro-4-(tert-butyl)benzonitrile A->B  HNO₃ / H₂SO₄ C This compound B->C  H₂/Pd or Fe/H⁺

Figure 1: Synthetic workflow for this compound.

The following are representative experimental protocols for the synthesis of this compound. These protocols are based on well-established organic chemistry transformations for nitration and nitro group reduction.[1][3][4]

Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile (Nitration)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-tert-butylbenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water until the washings are neutral to pH paper. The resulting solid, 3-nitro-4-(tert-butyl)benzonitrile, can be purified further by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Reduction)

  • Reaction Setup: To a round-bottom flask, add the synthesized 3-nitro-4-(tert-butyl)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Synthesis

This compound is a versatile building block due to its three distinct functional groups, which can be manipulated selectively.

Reactions involving the Amino Group: The primary aromatic amine is a key functional handle for building molecular complexity.

  • Acylation: Forms amides, which are prevalent in many bioactive molecules.

  • Alkylation: Leads to the formation of secondary and tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.[1]

Reactions involving the Nitrile Group: The nitrile group serves as a precursor to other important functionalities.

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide.

  • Reduction: Can be reduced to a primary amine (aminomethyl group).

  • Cycloadditions: The nitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.[1]

Role as a Scaffold for Kinase Inhibitors:

The sterically hindered aniline motif present in this compound is of particular interest in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aniline or a related nitrogen-containing heterocycle that forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The tert-butyl group can serve to orient the molecule within the binding site and can provide beneficial steric interactions or shield the molecule from metabolic degradation.

G cluster_info Conceptual Drug Discovery Workflow A This compound B Amide Coupling (e.g., with a heterocyclic carboxylic acid) A->B Step 1 C Further Functionalization (e.g., Suzuki coupling on heterocycle) B->C Step 2 D Final Kinase Inhibitor Candidate C->D Step 3 info This diagram illustrates a hypothetical workflow where the title compound is used as a starting material for a multi-step synthesis of a potential kinase inhibitor. The tert-butyl group provides steric bulk, and the amino group serves as the initial point of diversification.

Figure 2: Conceptual workflow for kinase inhibitor synthesis.

This building block is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery campaigns. Its structure allows for the generation of diverse analogs with potentially improved potency, selectivity, and pharmacokinetic properties.[5]

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

References

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 4-Amino-3-(tert-butyl)benzonitrile (CAS No: 1369783-60-7). The document collates available data on its chemical characteristics and outlines the generally accepted synthetic pathway. It is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science. It is important to note that while the compound is commercially available as a research chemical, detailed experimental data and potential biological activities are not extensively documented in publicly accessible literature.

Introduction

This compound is a substituted benzonitrile derivative. Benzonitrile and its derivatives are significant structural motifs in many areas of chemistry, including pharmaceuticals and agrochemicals. The presence of the amino, tert-butyl, and nitrile functional groups on the benzene ring suggests a range of potential chemical reactivities and applications. The bulky tert-butyl group, in particular, introduces steric hindrance that can influence the regioselectivity of further chemical modifications. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1369783-60-7[2][3]
Molecular Formula C₁₁H₁₄N₂N/A
Molecular Weight 174.24 g/mol [2]
Purity 97% - 98% (as per commercial suppliers)[3][4]
Storage 2-8°C, light-proof, inert gas[4]

Synthesis

The most commonly cited method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] A detailed experimental protocol with specific quantities, reaction times, and purification methods is not available in the public domain. The general workflow is outlined below.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 4-tert-butylbenzonitrile C 3-nitro-4-(tert-butyl)benzonitrile A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃/H₂SO₄) E This compound C->E Reduction of Nitro Group D Reducing Agent (e.g., H₂/Pd or Fe/acid)

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-(tert-butyl)benzonitrile is a substituted aniline that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, an electron-withdrawing nitrile group, and a sterically demanding tert-butyl group.[1] This guide provides a detailed analysis of the reactivity of the primary amino group, focusing on the electronic and steric factors that govern its behavior. Predicted reactivity profiles, quantitative estimations, and detailed experimental protocols for key transformations such as acylation, alkylation, and diazotization are presented to facilitate its application in complex organic synthesis.

Introduction

The reactivity of the amino group in aniline derivatives is of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and functional materials. In this compound, the amino group's nucleophilicity and basicity are modulated by the competing electronic effects of the para-cyano group and the ortho-tert-butyl group. The bulky tert-butyl group also introduces significant steric hindrance, which can influence reaction rates and regioselectivity.[1][2] Understanding these factors is crucial for predicting the molecule's behavior and designing effective synthetic strategies. This document serves as a technical resource, consolidating theoretical principles and providing practical, adaptable experimental protocols.

Analysis of Substituent Effects

The reactivity of the anilino group is a direct consequence of the electronic and steric landscape of the aromatic ring.

Electronic Effects

The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene ring, a phenomenon that is heavily influenced by other ring substituents.[3]

  • Cyano Group (-CN): Located para to the amino group, the nitrile is a strong electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects. The -R effect is particularly significant from the para position, as it directly delocalizes the nitrogen lone pair, thereby decreasing the electron density on the amino group. This reduction in electron density lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[4][5]

  • Tert-butyl Group (-C(CH₃)₃): Positioned ortho to the amino group, the tert-butyl group is a weak electron-donating group (EDG) primarily through the inductive effect (+I) and hyperconjugation.[6] This effect slightly increases the electron density on the ring and the amino nitrogen, partially counteracting the influence of the cyano group.

The net result is an amino group that is significantly deactivated (less basic and nucleophilic) compared to aniline, but potentially more reactive than 4-aminobenzonitrile due to the modest electron-donating nature of the tert-butyl group.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Influences Molecule NH₂ C(CH₃)₃ CN CN_effect Withdraws e⁻ density (-R, -I Effects) Molecule:f4->CN_effect Deactivates Ring NH2_effect Donates e⁻ density (+R Effect) NH2_effect->Molecule:f0 Activates Ring tBu_effect Donates e⁻ density (+I, Hyperconjugation) tBu_effect->Molecule:f2 Weakly Activates

Caption: Electronic effects of substituents.

Steric Effects

The most significant influence of the ortho-tert-butyl group is steric hindrance.[2][7] This bulky group physically obstructs the approach of reagents to the amino group.[8]

  • Steric Inhibition of Reaction: For reactions involving the amino group, such as acylation or alkylation, the tert-butyl group will slow the reaction rate compared to an unhindered aniline.[9]

  • Steric Inhibition of Resonance (SIR): The bulky group can force the amino group out of the plane of the benzene ring.[10][11] This twisting disrupts the orbital overlap necessary for resonance, effectively isolating the nitrogen lone pair from the delocalizing effect of the ring and the cyano group.[2] Consequently, the amino group becomes more basic than would be predicted based on electronic effects alone, as the lone pair is more localized on the nitrogen atom.[10]

Predicted Reactivity and Quantitative Data

Due to a lack of specific experimental data for this compound, the following table summarizes the predicted properties based on the substituent effects discussed. These predictions are relative to aniline and related substituted anilines.

PropertyAniline (Reference)4-Aminobenzonitrile3-tert-ButylanilineThis compound (Predicted)Rationale for Prediction
pKa of Conjugate Acid 4.6~1.8~4.7~2.5 - 3.5 The strong -R effect of the -CN group significantly lowers basicity.[4][12] The ortho-tBu group may cause steric inhibition of resonance, increasing basicity relative to 4-aminobenzonitrile.[10]
Relative Rate of Acylation FastSlowFastVery Slow The amino group is electronically deactivated by the -CN group and severely sterically hindered by the ortho-tBu group, making it a poor nucleophile.[9]
Relative Rate of Diazotization FastSlowFastSlow to Moderate The reaction is sensitive to the nucleophilicity of the amine. Deactivation by the -CN group will slow the reaction, though it should still proceed under appropriate conditions.[13]
Susceptibility to Oxidation HighLowHighModerate The amino group is susceptible to oxidation. The electron-donating tBu group increases susceptibility, while the electron-withdrawing CN group decreases it.

Key Reactions of the Amino Group

The amino group can undergo a variety of characteristic transformations, although reaction conditions may need to be adjusted to overcome steric hindrance and electronic deactivation.[1]

N-Acylation

Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amide. This reaction is expected to be slow due to the steric bulk of the tert-butyl group and the reduced nucleophilicity of the nitrogen.[9] Forcing conditions, such as higher temperatures or the use of highly reactive acylating agents and a non-nucleophilic base, may be necessary.[14][15]

N-Alkylation
Diazotization

Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) will convert the primary amino group into a diazonium salt.[17][18] This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).[19] Despite the electronic deactivation, diazotization is a fundamental reaction for this class of compounds and is expected to proceed successfully.[20]

Diazotization_Pathway Start This compound Reagents NaNO₂, HCl 0-5 °C Start->Reagents Reaction with Nitrous Acid Diazonium Diazonium Salt Intermediate [Ar-N₂⁺]Cl⁻ Reagents->Diazonium Sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) Diazonium->Sandmeyer Nucleophilic Substitution Products Diverse Products (Ar-Cl, Ar-Br, Ar-CN, etc.) Sandmeyer->Products

Caption: Diazotization and subsequent reactions.

Experimental Protocols

The following are detailed, representative protocols that can be adapted for this compound. Note: These are general procedures and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Reactivity Assessment

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool Reaction Mixture (e.g., 0 °C) Inert->Cool Add_Base Add Base (e.g., Pyridine, TEA) Cool->Add_Base Add_Reagent Add Reagent Slowly (e.g., Acyl Chloride) Add_Base->Add_Reagent Stir Stir at Controlled Temperature Add_Reagent->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Column Chromatography) Concentrate->Purify

Caption: General experimental workflow.

Protocol for N-Acylation (Representative)

Objective: To synthesize N-(4-cyano-2-(tert-butyl)phenyl)acetamide.

Materials:

  • This compound (1.0 mmol, 174.25 mg)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Pyridine (1.2 mmol, 97 µL) or Triethylamine (TEA)

  • Acetyl Chloride (1.1 mmol, 78 µL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) to the stirred solution.

  • Add acetyl chloride (1.1 mmol) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol for Diazotization and Sandmeyer Reaction (Representative)

Objective: To synthesize 4-Chloro-3-(tert-butyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 174.25 mg)

  • Concentrated Hydrochloric Acid (HCl) (0.5 mL)

  • Water (2 mL)

  • Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg)

  • Copper(I) Chloride (CuCl) (1.2 mmol, 119 mg)

Procedure:

  • Part A: Diazotization

    • In a 25 mL flask, suspend this compound in a mixture of concentrated HCl (0.5 mL) and water (2 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 mmol) in a minimal amount of cold water (~1 mL).

    • Add the cold NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

    • Stir the diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Part B: Sandmeyer Reaction

    • In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (~1 mL).

    • Cool the CuCl solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., DCM or diethyl ether, 3 x 15 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Conclusion

The amino group of this compound exhibits attenuated reactivity due to a combination of strong electronic withdrawal from the para-cyano group and significant steric hindrance from the ortho-tert-butyl group. The steric bulk may also induce a non-planar geometry, partially restoring basicity by inhibiting resonance. Standard transformations such as acylation and diazotization are feasible but may require more forcing conditions or longer reaction times than for unhindered anilines. The protocols and predictive data provided in this guide offer a robust framework for chemists to effectively utilize this versatile building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 4-Amino-3-(tert-butyl)benzonitrile as a key starting material. The unique steric and electronic properties of this ortho-tert-butyl substituted aminobenzonitrile make it a valuable building block for accessing a variety of heterocyclic scaffolds, particularly those of interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile reagent in organic synthesis. The presence of a nucleophilic amino group and a cyano group, which can undergo various transformations, allows for the construction of diverse heterocyclic systems. The bulky tert-butyl group ortho to the amine sterically influences reactions, often leading to unique regioselectivity and providing a scaffold for creating sterically hindered molecules.[1] This document outlines a representative protocol for the synthesis of a quinazolinone derivative, a common and important heterocyclic motif in drug discovery.

Synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the reaction of an anthranilic acid derivative with a formamide or orthoformate. In this case, this compound can be envisioned to react with formic acid to yield the corresponding formamide, which then undergoes cyclization to the quinazolinone.

Reaction Scheme

G reactant1 This compound intermediate N-(2-(tert-Butyl)-4-cyanophenyl)formamide reactant1->intermediate Formylation reactant2 Formic Acid reactant2->intermediate product 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile intermediate->product Cyclization

Caption: Proposed reaction pathway for the synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile.

Experimental Protocol

This protocol is a representative procedure based on established methods for quinazolinone synthesis. Researchers should optimize conditions for their specific needs.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Toluene

  • Ethanol

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Formylation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.74 g, 10 mmol).

    • Add 20 mL of formic acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation of Intermediate (Optional):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 100 mL of ice-cold water with stirring.

    • The formylated intermediate, N-(2-(tert-butyl)-4-cyanophenyl)formamide, may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.

  • Cyclization:

    • The crude N-(2-(tert-butyl)-4-cyanophenyl)formamide can be used directly in the next step.

    • For thermal cyclization, the formamide can be heated at a high temperature (e.g., in a high-boiling solvent like Dowtherm A) to induce ring closure. Note: This is a general suggestion and specific conditions would need to be developed.

As no specific literature data was found for this exact transformation, the following is a generalized cyclization protocol often employed for quinazolinone synthesis.

  • Alternative One-Pot Synthesis:

    • In a round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in triethyl orthoformate (20 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

    • The residue can be purified by column chromatography on silica gel.

Data Presentation

Since no specific experimental data for the synthesis of heterocycles from this compound was found in the literature search, the following table is a template that researchers can use to record their experimental results.

EntryReactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)
1Formic AcidTolueneNone1106TBD
2Triethyl OrthoformateNonep-TSA14510TBD
3Acetic AnhydrideAcetic AcidNone1204TBD

TBD: To be determined experimentally.

General Pathways for Heterocycle Synthesis

The following diagram illustrates potential, generalized pathways for the synthesis of other important heterocycles starting from this compound. These are based on common synthetic methodologies for these classes of compounds.

G cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_benzothiazole Benzothiazole Synthesis start This compound quinazoline Quinazolinone Derivatives start->quinazoline Cyclocondensation benzimidazole Benzimidazole Derivatives start->benzimidazole Phillips-Ladenburg Reaction benzothiazole Benzothiazole Derivatives start->benzothiazole Jacobson-type Cyclization q_reagent Formic Acid / Orthoformates q_reagent->quinazoline b_reagent Aldehydes / Carboxylic Acids b_reagent->benzimidazole bt_reagent 2-Mercaptoacetic Acid bt_reagent->benzothiazole

Caption: Potential synthetic routes to various heterocycles from this compound.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols and schemes presented here provide a foundation for researchers to explore the development of new synthetic methodologies and to generate libraries of compounds for screening in drug discovery and materials science applications. Further experimental work is required to optimize reaction conditions and fully explore the synthetic potential of this valuable building block.

References

Application of 4-Amino-3-(tert-butyl)benzonitrile in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(tert-butyl)benzonitrile has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a crucial scaffold in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including a sterically demanding tert-butyl group ortho to an amino group and a cyano moiety, provide a strategic framework for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies and autoimmune diseases.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of substituted pyrazolopyrimidine cores, which are prevalent in a multitude of kinase inhibitors. The amino and nitrile functionalities allow for the construction of the pyrazole ring, while the tert-butyl group can impart desirable pharmacokinetic properties and influence inhibitor selectivity.

Key Advantages of the this compound Scaffold:
  • Structural Rigidity and Vectorial Projection: The substituted benzene ring provides a rigid core, allowing for the predictable orientation of substituents towards the target kinase's active site.

  • Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability and membrane permeability.

  • Versatile Synthetic Handle: The amino and nitrile groups are amenable to a variety of chemical transformations, enabling the generation of diverse compound libraries.

Featured Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, making it a critical therapeutic target for various B-cell cancers and autoimmune disorders. Several approved and clinical-stage Btk inhibitors utilize a pyrazolopyrimidine scaffold, the synthesis of which can be initiated from this compound.

B-Cell Receptor and Btk Signaling Pathway

B-cell activation, proliferation, and survival are heavily dependent on the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with Btk playing a pivotal role in transducing the signal downstream. Inhibition of Btk effectively blocks this pathway, leading to decreased B-cell activation and proliferation.

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn / Syk (Src-family kinases) BCR->Lyn_Syk activates BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium leads to PKC PKCβ IP3_DAG->PKC activates NFkB NF-κB Activation Calcium->NFkB activates PKC->NFkB activates Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK inhibits

Caption: B-Cell Receptor (BCR) and Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes a common method for the synthesis of the title compound.

Step 1: Nitration of 4-(tert-butyl)benzonitrile

  • To a stirred solution of 4-(tert-butyl)benzonitrile in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Reduction of the Nitro Group

  • Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the mixture to reflux for 2-3 hours. For catalytic hydrogenation, stir the mixture at room temperature under hydrogen pressure until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, filter the reaction mixture (if using Pd/C) and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to afford this compound.

Protocol 2: General Synthesis of a Pyrazolopyrimidine Btk Inhibitor Core

This protocol outlines a general synthetic route to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in Btk inhibitors, starting from this compound. This is exemplified by intermediates in the synthesis of drugs like ibrutinib.

Synthesis_Workflow Start This compound Step1 Cyclization with Hydrazine Start->Step1 Intermediate1 3-Amino-4-tert-butyl- 1H-pyrazolo[3,4-d]pyrimidine Step1->Intermediate1 Step2 Halogenation Intermediate1->Step2 Intermediate2 3-Iodo-4-tert-butyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Intermediate3 Coupled Pyrazolopyrimidine Step3->Intermediate3 Step4 Introduction of Piperidine Moiety Intermediate3->Step4 Final Btk Inhibitor Scaffold Step4->Final

Caption: General synthetic workflow for a Btk inhibitor scaffold.

Procedure:

  • Pyrazole Ring Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding 3-amino-4-tert-butyl-1H-pyrazole-5-carbonitrile.

  • Pyrimidine Ring Annulation: Treat the pyrazole intermediate with formamide or a similar reagent at high temperature to construct the pyrimidine ring, yielding a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Functionalization for Coupling: The pyrazolopyrimidine core can then be functionalized, for example, through halogenation (e.g., iodination with N-iodosuccinimide) at the 3-position.

  • Cross-Coupling Reaction: The halogenated intermediate can undergo a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce various aryl or heteroaryl moieties.

  • Introduction of the Warhead Moiety: Subsequent steps typically involve the introduction of a piperidine or other nitrogen-containing heterocycle, followed by acylation with a Michael acceptor (like acryloyl chloride) to install the covalent warhead that targets a cysteine residue in the Btk active site.

Protocol 3: In Vitro Btk Enzyme Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds derived from this compound against the Btk enzyme. Commercial kits are widely available for this purpose.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions to the wells. Include positive controls (e.g., a known Btk inhibitor like ibrutinib) and negative controls (DMSO vehicle).

  • Add the Btk enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of pyrazolopyrimidine-based Btk inhibitors, a class of compounds for which this compound is a key starting material. It is important to note that the specific derivatives are often proprietary and detailed in patent literature.

Compound ClassTargetIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativeBtk0.5 - 10[1]
Irreversible PyrazolopyrimidineBtk< 5[2]
Reversible PyrazolopyrimidineBtk10 - 100[3]

Note: The IC50 values are indicative and can vary based on the specific assay conditions and the nature of the substituents on the pyrazolopyrimidine core.

Conclusion

This compound stands out as a privileged scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its application in the synthesis of Btk inhibitors has proven to be highly successful, contributing to the development of life-changing therapies for patients with B-cell malignancies. The protocols and information provided herein offer a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols: The Role of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in the Synthesis of the Potent Kinase Inhibitor Lorlatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unique chemical scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective therapeutic agents. This document details the application of a derivative of 4-Amino-3-(tert-butyl)benzonitrile in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is a critical therapeutic for non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation inhibitors. The bulky tert-butyl group and the nitrile functionality of the starting material are key structural features that contribute to the final inhibitor's potent and selective profile.

Core Application: Synthesis of a Key Intermediate for Lorlatinib

While this compound itself is not directly incorporated, a key pyrazole intermediate in the synthesis of Lorlatinib is derived from 4-tert-butylbenzonitrile. This highlights the importance of the substituted benzonitrile scaffold in constructing the complex macrocyclic structure of the final drug. The synthesis involves the construction of a substituted aminomethyl pyrazole fragment which is then coupled with the other major fragment of the molecule before macrocyclization.

Data Presentation: Comparative Inhibitory Activity of ALK/ROS1 Kinase Inhibitors

The following tables summarize the inhibitory potency of Lorlatinib compared to other ALK and ROS1 inhibitors, demonstrating its superior activity, particularly against resistance mutations.

Table 1: In Vitro Inhibitory Activity of Lorlatinib and Other ALK Inhibitors

CompoundALK (WT) IC50 (nM)ALK (L1196M) IC50 (nM)ALK (G1202R) IC50 (nM)
Crizotinib24811046
Ceritinib<22.547
Alectinib<24.863
Lorlatinib (PF-06463922) <0.2 <0.2 4.6

Data compiled from various preclinical studies.

Table 2: In Vitro Potency of Lorlatinib against ROS1 and ALK Kinases

Kinase TargetKi (nM)
ROS1<0.02
ALK (WT)<0.07
ALK (L1196M)0.7

Data from in vitro kinase assays.[1]

Table 3: Cellular Activity of Lorlatinib in ALK-Driven Cell Lines

Cell LineALK Fusion/MutationIC50 (nM)
H3122EML4-ALK WT0.8
H3122-L1196MEML4-ALK L1196M2.1
H3122-G1269AEML4-ALK G1269A1.8
SNU2535EML4-ALK G1269A47
MGH021-5SQSTM1-ALK G1202R63
MGH056-1EML4-ALK I1171T23

Data represents the concentration required to inhibit cell growth by 50%.[2]

Experimental Protocols

The synthesis of Lorlatinib is a multi-step process. The following protocols are adapted from the seminal work by Johnson et al. in the Journal of Medicinal Chemistry (2014) and outline the key transformations leading to the core structure of Lorlatinib.

Protocol 1: Synthesis of the Aminomethyl Pyrazole Fragment

This protocol describes the synthesis of a key building block derived from a substituted pyrazole, which is conceptually related to the application of substituted benzonitriles in creating complex aromatic systems.

  • Bis-bromination of Pyrazole Ester: Commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromo-pyrazole.

  • Introduction of Protected Methylamine: The dibromo-pyrazole is treated with a protected methylamine equivalent in the presence of a strong base (e.g., sodium hydride) to introduce the aminomethyl side chain.

  • Conversion to Nitrile: The ester functionality is converted to a nitrile through a three-step sequence:

    • Hydrolysis of the ester to a carboxylic acid.

    • Conversion of the carboxylic acid to a primary amide.

    • Dehydration of the primary amide to the final nitrile-containing pyrazole fragment.

Protocol 2: Synthesis of the Pyridine Ether Fragment and Suzuki Coupling
  • Enantioselective Ketone Reduction: A commercial ketone is enantioselectively reduced using a biocatalytic method (ketoreductase) to produce a chiral secondary alcohol.

  • Formation of Pyridine Ether: The chiral alcohol is activated (e.g., as a methanesulfonate ester) and then displaced via an SN2 reaction with 2-amino-3-hydroxypyridine to form the crucial pyridine ether bond.

  • Functional Group Manipulations: The resulting intermediate undergoes a series of reactions including carbonylation, bromination, and Boc-protection to prepare it for the subsequent Suzuki coupling.

  • Miyaura Borylation: The protected pyridine intermediate is converted to a boronate ester.

  • Suzuki Cross-Coupling: The boronate ester is coupled with the aminomethyl pyrazole fragment from Protocol 1 under palladium catalysis. Slow addition of the boronate ester is critical to minimize homo-coupling side reactions.

Protocol 3: Macrolactamization and Final Deprotection
  • Deprotection and Hydrolysis: The coupled product from Protocol 2 undergoes acidic removal of the Boc protecting groups, followed by a nitrile-sparing ester hydrolysis.

  • Macrocyclic Amidation: The resulting amino acid is subjected to macrocyclization via amide bond formation using a coupling reagent such as HATU. This reaction is performed under high dilution conditions to favor intramolecular cyclization.

  • Final Product Isolation: The crude macrocycle is purified, often by crystallization, to yield Lorlatinib.

Visualizations

Signaling Pathways

The following diagrams illustrate the ALK and ROS1 signaling pathways that are aberrantly activated in certain cancers and are the targets of Lorlatinib.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK P_ALK Phosphorylated ALK (Active) ALK->P_ALK Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

ROS1_Signaling_Pathway ROS1_Fusion ROS1 Fusion Protein (Constitutively Active) SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK_STAT JAK/STAT Pathway ROS1_Fusion->JAK_STAT GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus JAK_STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: c-ros Oncogene 1 (ROS1) Signaling Pathway.

Experimental Workflow

The following diagram provides a high-level overview of the synthetic strategy for Lorlatinib, highlighting the key coupling and macrocyclization steps.

Lorlatinib_Synthesis_Workflow Start1 Substituted Pyrazole Frag1 Aminomethyl Pyrazole Fragment Start1->Frag1 Multi-step Synthesis Start2 Chiral Ketone Precursor Frag2 Pyridine Boronate Ester Fragment Start2->Frag2 Multi-step Synthesis Coupled Linear Suzuki Coupling Product Frag1->Coupled Frag2->Coupled Suzuki Coupling Macrocycle Crude Lorlatinib Macrocycle Coupled->Macrocycle Macrolactamization Final Purified Lorlatinib Macrocycle->Final Purification

Caption: High-Level Synthetic Workflow for Lorlatinib.

Conclusion

The synthesis of Lorlatinib is a testament to the power of rational drug design and advanced synthetic organic chemistry. The use of carefully designed building blocks, conceptually derived from structures like this compound, is crucial for achieving the desired potency, selectivity, and pharmacokinetic properties of the final drug. These application notes and protocols provide a framework for researchers in the field of kinase inhibitor development to understand and potentially apply similar strategies in their own drug discovery efforts.

References

Application Notes: Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile pathway to a wide array of functionalized aromatic compounds. This process converts a primary aromatic amine into a diazonium salt, which is a highly valuable intermediate.[1][2] The diazonium group can be substituted by a variety of nucleophiles, often with the loss of highly stable nitrogen gas (N₂), enabling the introduction of groups that are otherwise difficult to install directly onto an aromatic ring.[1][3][4]

4-Amino-3-(tert-butyl)benzonitrile is a useful building block in medicinal chemistry and materials science. The presence of the sterically demanding tert-butyl group and the electron-withdrawing nitrile group creates a unique electronic and steric environment.[5] The diazotization of this compound yields the 4-cyano-2-(tert-butyl)benzenediazonium salt, a key intermediate for synthesizing diverse derivatives through subsequent reactions like the Sandmeyer or Schiemann reactions.[5][6] These notes provide a detailed protocol for the effective diazotization of this compound for research and development applications.

Reaction Principle

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂).[1] Because nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8] The reaction is highly exothermic and the resulting aryldiazonium salts are typically unstable at room temperature, and can be explosive if isolated in a dry state.[7][8][9] Therefore, the reaction is critically maintained at low temperatures, typically between 0 and 5 °C, and the diazonium salt is used immediately in solution for the next synthetic step.[3][10]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile and is attacked by the nucleophilic amino group of the aniline derivative.[7][11] A series of proton transfers and the elimination of a water molecule leads to the formation of the final diazonium salt.[11] The electron-withdrawing nitrile group on the aromatic ring of the target compound decreases the nucleophilicity of the amino group, which can slow the reaction rate, while the bulky ortho tert-butyl group may introduce steric hindrance.[5][7][12]

Experimental Protocol

This protocol details the in situ preparation of 4-cyano-2-(tert-butyl)benzenediazonium chloride.

Materials and Reagents

ReagentCAS NumberFormulaMolar Mass ( g/mol )
This compound1369783-60-7C₁₁H₁₄N₂174.24
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Urea (for quenching)57-13-6CH₄N₂O60.06
Potassium Iodide-Starch PaperN/AN/AN/A

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 100 °C)

  • Ice-salt bath

  • Standard glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure

  • Preparation of the Amine Salt Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add this compound (e.g., 5.0 g, 28.7 mmol).

    • To the flask, add a mixture of concentrated hydrochloric acid (e.g., 10 mL) and deionized water (e.g., 25 mL).

    • Stir the mixture. Gentle warming may be required to fully dissolve the amine salt, after which the solution should be allowed to cool to room temperature.

  • Diazotization Reaction:

    • Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath. Vigorous stirring is essential throughout this step.

    • In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.1 g, 30.4 mmol, 1.06 eq) in deionized water (e.g., 10 mL). Cool this solution in an ice bath.

    • Transfer the cold sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C. The reaction is exothermic, and rapid addition will cause the temperature to rise, leading to decomposition of the diazonium salt.[3]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution/suspension is the in situ 4-cyano-2-(tert-butyl)benzenediazonium chloride.

  • Verification and Quenching:

    • To confirm the presence of a slight excess of nitrous acid (indicating complete reaction), dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates excess nitrous acid.

    • If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

    • To destroy the excess nitrous acid, add a small amount of urea or sulfamic acid portion-wise until the KI-starch test is negative. This prevents unwanted side reactions in subsequent steps.

  • Immediate Use:

    • The resulting cold diazonium salt solution is unstable and should be used immediately for the subsequent synthetic transformation (e.g., Sandmeyer reaction, azo coupling).[1][7] DO NOT attempt to isolate the diazonium salt as a solid. [8][9]

Quantitative Summary

The following table provides a summary of the reactants and conditions for a typical lab-scale reaction.

ParameterValueNotes
Reactants
This compound1.0 equivalentThe limiting reagent.
Sodium Nitrite (NaNO₂)1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the amine.
Hydrochloric Acid (conc.)2.5 - 3.0 equivalentsOne equivalent forms the amine salt, the rest reacts with NaNO₂.
Conditions
Temperature (°C)0 - 5Critical for the stability of the diazonium salt.[3][7][10]
Reaction Time (min)30 - 60Includes addition time and subsequent stirring.
SolventAqueous HClCommon solvent for this transformation.

Safety Precautions

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate.[8][9] This protocol is designed for the in situ use of the diazonium salt in solution to mitigate this risk. Never attempt to isolate the product.

  • Toxicity: Nitrous acid and its gaseous decomposition products (NOx) are toxic and corrosive.[1] This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care and use necessary PPE.

  • Thermal Control: The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium salt, which can lead to the release of nitrogen gas and a rapid increase in pressure.

Diagrams

Diazotization_Workflow sub_prep Prepare Amine Solution (Amine + aq. HCl) cooling Cool to 0-5 °C (Ice-Salt Bath) sub_prep->cooling addition Dropwise Addition of NaNO₂ (Keep T < 5 °C) cooling->addition na_prep Prepare NaNO₂ Solution (aq. NaNO₂) na_prep->addition stir Stir for 30 min at 0-5 °C addition->stir product In Situ Diazonium Salt Solution [4-Cyano-2-(tert-butyl)benzenediazonium chloride] stir->product downstream Immediate Use in Subsequent Reaction (e.g., Sandmeyer) product->downstream CRITICAL: Do Not Isolate

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Suzuki-Miyaura cross-coupling reactions in the synthesis of 4-Amino-3-(tert-butyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The bulky tert-butyl group ortho to the amino functionality introduces significant steric hindrance, making this scaffold particularly interesting for creating electronically and sterically tuned molecules. While traditionally synthesized through nitration and reduction pathways, modern palladium-catalyzed cross-coupling reactions offer a more versatile and often more efficient route.

The primary Suzuki-Miyaura strategy for obtaining this compound involves the coupling of a boronate ester derivative of 4-aminobenzonitrile with a suitable tert-butyl halide. This approach is advantageous as it allows for the late-stage introduction of the tert-butyl group onto a pre-functionalized aromatic ring.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction for the synthesis of this compound can be represented as follows:

Suzuki_Coupling reactant1 4-Amino-3-(pinacolboronato)benzonitrile product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 tert-Butyl Halide (X = Br, I) reactant2->product catalyst Pd Catalyst Ligand Base

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling to synthesize this compound. These are based on general protocols for C(sp²)–C(sp³) coupling of arylboronate esters with alkyl halides.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801275-85
2Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1001870-80
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902460-75

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with tert-butyl bromide.

Materials:

  • 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • tert-Butyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Add tert-butyl bromide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_ox R-Pd(II)-X (Oxidative Addition) pd0->pd_ox R-X pd_trans R-Pd(II)-R' (Transmetalation) pd_ox->pd_trans R'-B(OR)₂ Base pd_re R-R' + Pd(0)L_n (Reductive Elimination) pd_trans->pd_re pd_re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound via Suzuki coupling.

Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Suzuki Coupling (Heating and Stirring) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis and isolation of the target compound.

These application notes and protocols are intended to serve as a guide for researchers. Reaction conditions may require optimization based on the specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction with sterically hindered and electronically deactivated anilines, specifically focusing on 4-Amino-3-(tert-butyl)benzonitrile and its derivatives. This class of compounds presents unique challenges due to the bulky tert-butyl group ortho to the amino functionality and the electron-withdrawing nitrile group. The protocols and data presented herein are designed to serve as a valuable resource for chemists in pharmaceutical and materials science research.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1] Its development has been crucial for medicinal chemistry, as the introduction of nitrogen-containing moieties is a key strategy in drug design to modulate physicochemical properties.[2]

Challenges in the Amination of this compound Derivatives

The unique substitution pattern of this compound, featuring a bulky tert-butyl group adjacent to the reacting amino group, introduces significant steric hindrance. This steric impediment can slow down the catalytic cycle and lead to lower reaction yields. Furthermore, the presence of an electron-withdrawing nitrile group deactivates the aniline, making it less nucleophilic. Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions.

Recommended Catalyst Systems

For the successful Buchwald-Hartwig amination of sterically hindered and electron-deficient anilines like this compound, the use of bulky and electron-rich phosphine ligands is paramount. These ligands facilitate the crucial reductive elimination step in the catalytic cycle.

Table 1: Recommended Catalyst Systems for the Amination of Hindered Anilines

Palladium PrecursorLigandKey Features
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Excellent for sterically demanding couplings.
Pd(OAc)₂ (Palladium(II) acetate)RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)High activity for electron-poor anilines.
[Pd(allyl)Cl]₂t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)Effective for a broad range of aryl and heteroaryl halides.[3]
Pd₂(dba)₃tBu₃P·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate)A simple and effective ligand for various cross-couplings.

Experimental Protocols

The following protocols are based on established procedures for the Buchwald-Hartwig amination of analogous hindered anilines and can be adapted for this compound derivatives.

General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Diagram 1: General Workflow for Buchwald-Hartwig Amination

G reagents 1. Add Aryl Bromide, this compound, and Solvent to a dry reaction flask. inert 2. Degas the mixture and backfill with an inert gas (e.g., Argon). reagents->inert Inert Atmosphere catalyst 3. Add Palladium Precursor, Ligand, and Base. inert->catalyst Catalyst Addition reaction 4. Heat the reaction mixture with stirring for the specified time. catalyst->reaction Heating workup 5. Cool to room temperature and perform aqueous workup. reaction->workup Reaction Completion purification 6. Purify the crude product by column chromatography. workup->purification Purification

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen anhydrous solvent (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 mmol Xantphos), and the base (e.g., 1.4 mmol Sodium tert-butoxide).

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-amino-3-(tert-butyl)benzonitrile.

Example Protocol: Amination with a Heteroaryl Chloride

This protocol is adapted from a patent describing the synthesis of a key intermediate for a TRPC6 inhibitor.[4] While the original substrate is a boronate ester derivative, the conditions are highly relevant for the tert-butyl analog.

Table 2: Reaction Conditions for the Amination of an Amino-benzonitrile Derivative [4]

ParameterValue
Amine Substrate3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)benzonitrile (1.0 equiv)
Aryl Halide4-(6-chloro-2-methylpyrimidin-4-yl)morpholine (1.0 equiv)
Palladium PrecursorTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)
BaseSodium tert-butoxide (2.0 equiv)
SolventToluene
Temperature150 °C (Microwave irradiation)
Reaction Time1.5 hours

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R-NH2 pd_amine_complex [Ar-Pd(II)-N(H)R(L_n)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider screening different ligands and bases. For sterically hindered substrates, more electron-rich and bulky ligands such as those from the Buchwald or Hartwig portfolio may be beneficial. Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: The formation of hydrodehalogenation byproducts can be an issue. This can sometimes be suppressed by using a different base or solvent, or by ensuring strictly anhydrous and oxygen-free conditions.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the reaction to go to full conversion is crucial. Careful selection of the chromatographic conditions is also important.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel derivatives of this compound, paving the way for the development of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Analysis of 4-Amino-3-(tert-butyl)benzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a primary aromatic amine, a nitrile group, and a bulky tert-butyl group, necessitates robust analytical methods for purity assessment, quantitative analysis, and metabolite identification. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol [1][2]
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification and purity determination of this compound in bulk materials and reaction mixtures.

Principle

The separation is based on reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the aromatic ring of the analyte.

Experimental Protocol

1. Instrumentation and Apparatus

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade, ~99%)

  • This compound reference standard (purity ≥98%)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 20% B, 1-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 15 minutes
Quantitative Data Summary (HPLC)
ParameterExpected Value
Retention Time (t_R) ~ 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in ACN/H₂O weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calib. Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive, making it ideal for the identification and trace-level quantification of this compound, particularly in complex matrices.

Principle

Due to the polarity of the primary amino group, the analyte is first derivatized to increase its volatility and thermal stability. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the amine to a less polar trimethylsilyl (TMS) derivative. The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification and quantification.

Experimental Protocol

1. Instrumentation and Apparatus

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Autosampler (optional, but recommended for precision).

  • Heating block or oven.

  • Analytical balance.

  • GC vials (2 mL) with inserts and screw caps.

  • Microsyringes.

2. Reagents and Standards

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (anhydrous, GC grade).

  • Ethyl acetate (GC grade).

  • This compound reference standard (purity ≥98%).

3. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare a solution of the standard or sample in ethyl acetate at a concentration of approximately 100 µg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

4. GC-MS Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 400
Quantitative Data Summary (GC-MS)
ParameterExpected Value
Analyte Mono-TMS derivative of this compound
Molecular Weight (derivatized) 246.42 g/mol
Retention Time (t_R) ~ 12.8 min
Quantification Ion (m/z) 231 (M-15)⁺
Qualifier Ions (m/z) 246 (M)⁺, 189
Limit of Detection (LOD) ~ 5 ng/mL
Limit of Quantitation (LOQ) ~ 15 ng/mL

Note: The primary fragment at m/z 231 corresponds to the loss of a methyl group (-CH₃) from the TMS moiety, which is a characteristic fragmentation for TMS derivatives.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_soln Prepare Sample Solution in Ethyl Acetate dry_down Evaporate Solvent prep_soln->dry_down add_reagents Add BSTFA + Pyridine dry_down->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC heat->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan) ionize->detect extract_ion Extract Ion Chromatogram (m/z 231) detect->extract_ion integrate Integrate Peak extract_ion->integrate identify Confirm by Mass Spectrum integrate->identify quantify Quantify integrate->quantify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-(tert-butyl)benzonitrile synthesis.

Experimental Workflow Overview

The following diagram outlines the typical two-step synthesis process for this compound.

SynthesisWorkflow Start Start: 4-tert-butylbenzonitrile Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Intermediate: 3-nitro-4-(tert-butyl)benzonitrile Nitration->Intermediate Reduction Step 2: Reduction (e.g., H₂/Pd, SnCl₂) Intermediate->Reduction Purification Purification (e.g., Crystallization, Chromatography) Reduction->Purification Product Final Product: This compound Purification->Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Step 1: Nitration of 4-tert-butylbenzonitrile

Q1: Why is my nitration reaction yielding a low amount of the desired 3-nitro-4-(tert-butyl)benzonitrile?

A1: Low yields in the nitration step can be attributed to several factors, including incomplete reaction, formation of byproducts, or issues with the work-up procedure. The bulky tert-butyl group can sterically hinder the reaction.[1]

Troubleshooting Flowchart: Low Nitration Yield

NitrationTroubleshooting cluster_reaction Reaction Conditions cluster_purity Starting Material cluster_workup Work-up & Purification LowYield Low Yield of 3-nitro-4-(tert-butyl)benzonitrile CheckReaction Verify Reaction Conditions LowYield->CheckReaction CheckPurity Assess Starting Material Purity LowYield->CheckPurity CheckWorkup Review Work-up & Purification LowYield->CheckWorkup Temp Temperature Control: - Too low: Slow/incomplete reaction - Too high: Byproduct formation CheckReaction->Temp ReagentRatio Reagent Ratio (HNO₃/H₂SO₄): - Incorrect ratio can lead to  over-nitration or no reaction CheckReaction->ReagentRatio ReactionTime Reaction Time: - Too short: Incomplete conversion CheckReaction->ReactionTime SMPurity Purity of 4-tert-butylbenzonitrile: - Impurities can interfere with the reaction CheckPurity->SMPurity Quenching Quenching on Ice: - Ensure slow and controlled addition to prevent  decomposition of the product CheckWorkup->Quenching Extraction Extraction Efficiency: - Use appropriate solvent and sufficient extractions CheckWorkup->Extraction PurificationMethod Purification Method: - Recrystallization solvent choice is crucial CheckWorkup->PurificationMethod

Caption: Troubleshooting logic for low yield in the nitration step.

Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity?

A2: The formation of multiple nitrated isomers can occur if the reaction conditions are not optimal. The directing effects of the tert-butyl and nitrile groups strongly favor nitration at the 3-position.[2] However, harsh conditions can lead to less selective reactions.

Table 1: Optimizing Nitration Conditions for Regioselectivity

ParameterRecommended ConditionRationale
Temperature Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture.Higher temperatures can increase the rate of reaction at less favored positions.
Nitrating Agent Use a well-defined ratio of concentrated nitric acid to sulfuric acid.Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺); an incorrect ratio can affect the concentration of the active electrophile.[2]
Addition Rate Add the nitrating agent dropwise to the solution of 4-tert-butylbenzonitrile.Slow addition helps to control the reaction temperature and maintain a low concentration of the nitrating agent, favoring the most reactive site.

Q3: What are some common byproducts in this nitration, and how can I minimize them?

A3: A potential, though less common, byproduct could be dinitrated products if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[1] To minimize byproduct formation, adhere to the optimized reaction conditions outlined in Table 1.

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

Q1: My reduction of the nitro group is incomplete, resulting in a low yield of the final product. What could be the cause?

A1: Incomplete reduction of the nitro group can be due to several factors, including the choice of reducing agent, catalyst activity (if applicable), reaction time, and temperature.

Table 2: Comparison of Common Reducing Agents for Aromatic Nitro Compounds

Reducing AgentTypical ConditionsAdvantagesPotential Issues
H₂/Pd-C H₂ gas (balloon or atmospheric pressure), Pd/C catalyst, solvent (e.g., Ethanol, Ethyl Acetate)Clean reaction, high yield, easy work-up.Catalyst poisoning, requires specialized equipment for handling hydrogen gas.
SnCl₂·2H₂O HCl, Ethanol, refluxInexpensive, effective for many substrates.Work-up can be more complex due to the formation of tin salts.
Fe/HCl Iron powder, HCl, refluxCost-effective, suitable for large-scale synthesis.Requires filtration of iron salts, can be messy.
NaBH₄/Catalyst Sodium borohydride with a catalyst (e.g., Cu(NO₃)₂·3H₂O) in a solvent like water.[3]Milder conditions, can be more selective.May require optimization of catalyst loading and reaction time.

Q2: The nitrile group in my molecule is being reduced along with the nitro group. How can I prevent this?

A2: The selective reduction of a nitro group in the presence of a nitrile can be challenging. The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation with Pd/C is generally selective for the nitro group under controlled conditions. Stronger reducing agents like LiAlH₄ should be avoided as they will readily reduce both functional groups. A combination of boron trifluoride etherate and sodium borohydride has been reported for the selective reduction of nitriles in the presence of nitro groups under aprotic conditions, suggesting that careful choice of reagents is key to achieving the desired selectivity.[2]

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: The choice of solvent is crucial. A solvent system should be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, starting with a non-polar mixture and gradually increasing the polarity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3-nitro-4-(tert-butyl)benzonitrile
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2-3 equivalents) while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve 4-tert-butylbenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is the crude 3-nitro-4-(tert-butyl)benzonitrile.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times. Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, suspend 3-nitro-4-(tert-butyl)benzonitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Synthesis

Possible Causes:

  • Incomplete nitration of the starting material, 4-tert-butylbenzonitrile.

  • Incomplete reduction of the intermediate, 3-nitro-4-(tert-butyl)benzonitrile.

  • Formation of side products during the reduction of the nitro group.

Solutions:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the progress of both the nitration and reduction steps to ensure the complete consumption of the starting material and intermediate.

  • Purification by Column Chromatography: Flash column chromatography is an effective method for separating the desired product from impurities.[1] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: Recrystallization can be employed to further purify the product. Suitable solvent systems include ethanol/water, or a mixture of a polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexanes.

Problem 2: Oily Product Instead of Solid

Possible Causes:

  • Presence of residual solvent.

  • Impurities lowering the melting point of the product.

Solutions:

  • Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Trituration: If the oil is suspected to be the product with minor impurities, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.

  • Purification: If trituration fails, purify the product using column chromatography as described above.

Problem 3: Difficulty in Removing Colored Impurities

Possible Causes:

  • Formation of colored byproducts during the nitration or reduction steps. Aromatic amines can also be susceptible to air oxidation, leading to colored impurities.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious as it can also adsorb some of the product.

  • Column Chromatography: As mentioned previously, column chromatography is effective in separating colored impurities.[1]

  • Work-up with a Reducing Agent: Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite during the work-up of the reduction step can sometimes help to decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically residual starting material (4-tert-butylbenzonitrile), the unreacted intermediate (3-nitro-4-(tert-butyl)benzonitrile), and potential byproducts from the reduction of the nitro group, such as hydroxylamines or azo compounds.

Q2: What is a recommended solvent system for the recrystallization of this compound?

A2: While a specific solvent system for this exact molecule is not widely published, a good starting point for aromatic amines is a mixed solvent system. You can dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate, or acetone) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes, heptane, or water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor purity. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The spots can be visualized under UV light. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid as a modifier) is a common setup for analyzing aromatic amines.

Q4: My purified this compound is off-white or slightly colored. Is this normal and how can I decolorize it?

A4: A slight off-white or yellowish color can be common for aromatic amines due to minor oxidation. If high purity is required, you can attempt to decolorize it by recrystallization with the addition of a small amount of activated charcoal as described in the troubleshooting guide.

Q5: What are the typical storage conditions for this compound?

A5: this compound, being an aromatic amine, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and oxidation.

Data Presentation

Table 1: Common Purification Techniques and Conditions

Purification MethodStationary/Mobile Phase or Solvent SystemExpected PurityReference
Column ChromatographySilica Gel / Ethyl Acetate in Hexanes (Gradient)>98%[1]
RecrystallizationEthanol / Water>99% (if starting purity is high)General Knowledge
RecrystallizationEthyl Acetate / Hexanes>99% (if starting purity is high)General Knowledge
Preparative HPLCReverse-Phase C18 / Acetonitrile & Water>99.5%[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexanes or a low-polarity mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water or hexanes) to the hot filtrate until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting Troubleshooting Purification of this compound start Crude Product (Post-Synthesis) check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity low_purity Low Purity Detected check_purity->low_purity No high_purity High Purity (>95%) check_purity->high_purity Yes column_chromatography Column Chromatography (Silica, Hexanes/EtOAc) low_purity->column_chromatography oily_product Product is an Oil high_purity->oily_product solid_product Product is a Solid oily_product->solid_product No trituration Trituration (with Hexanes) oily_product->trituration Yes colored_impurities Colored Impurities Present? solid_product->colored_impurities no_color No Significant Color colored_impurities->no_color No has_color Yes, Colored colored_impurities->has_color Yes recrystallization Recrystallization (e.g., EtOH/Water) no_color->recrystallization charcoal_treatment Recrystallization with Activated Charcoal has_color->charcoal_treatment final_product Pure Product column_chromatography->final_product recrystallization->final_product charcoal_treatment->final_product trituration->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_and_Impurities Synthesis Pathway and Potential Impurities cluster_impurities Potential Impurities in Crude Product start_material 4-tert-butylbenzonitrile (Starting Material) nitration Nitration (HNO3, H2SO4) start_material->nitration intermediate 3-nitro-4-(tert-butyl)benzonitrile (Intermediate) nitration->intermediate impurity1 Unreacted Starting Material nitration->impurity1 Incomplete Reaction reduction Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction final_product This compound (Final Product) reduction->final_product impurity2 Unreacted Intermediate reduction->impurity2 Incomplete Reaction impurity3 Reduction Byproducts (e.g., hydroxylamines, azo compounds) reduction->impurity3 Side Reactions crude_product Crude Product Mixture

Caption: Synthesis pathway of this compound and sources of common impurities.

References

Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-(tert-butyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a two-step synthesis starting from 4-tert-butylbenzonitrile. The first step is the electrophilic nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.[1]

Q2: What are the primary side reactions to be aware of during the nitration of 4-tert-butylbenzonitrile?

A2: The main side reactions during nitration are the formation of regioisomers (nitration at positions other than the desired 3-position) and di-nitration of the aromatic ring. The directing effects of the tert-butyl and nitrile groups strongly favor the formation of 3-nitro-4-(tert-butyl)benzonitrile, but harsh reaction conditions can lead to the formation of unwanted byproducts.

Q3: What are the common side reactions during the reduction of 3-nitro-4-(tert-butyl)benzonitrile?

A3: The most prevalent side reaction is the formation of secondary amines through the reaction of the newly formed primary amine with reaction intermediates. Additionally, depending on the choice of reducing agent and reaction conditions, the nitrile group can also be reduced. Incomplete reduction, leaving unreacted nitro compound, is also a possibility.

Q4: How can I minimize the reduction of the nitrile group during the nitro group reduction?

A4: Several methods can be employed to selectively reduce the nitro group in the presence of a nitrile. Catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) at low pressure can be effective.[2] Chemical reducing agents such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are also known to be highly selective for the nitro group.[2][3]

Q5: What are the best practices for purifying the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization will depend on the impurities present. A common technique for removing tin residues from SnCl₂ reductions involves a workup with a strong base to precipitate tin salts, which can then be filtered off before extraction and further purification of the desired amine.

Troubleshooting Guides

Nitration of 4-tert-butylbenzonitrile
Observed Issue Potential Cause Recommended Solution
Low yield of the desired 3-nitro isomer. Suboptimal reaction temperature. Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to improve regioselectivity.
Incorrect acid mixture ratio. Use a well-defined mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion.
Presence of significant amounts of di-nitro products in the crude mixture (identified by MS or NMR). Excessive reaction temperature. Avoid allowing the reaction temperature to rise significantly above the recommended range. Higher temperatures promote further nitration.
Prolonged reaction time. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed to prevent over-reaction.
Highly concentrated nitrating agent. Use the appropriate concentration of nitric acid as specified in the protocol. Fuming nitric acid will be more aggressive.
Dark-colored or tar-like reaction mixture. Oxidation of the starting material or product. Ensure the reaction temperature is strictly controlled. Add the nitrating agent slowly and maintain efficient stirring.
Reduction of 3-nitro-4-(tert-butyl)benzonitrile
Observed Issue Potential Cause Recommended Solution
Incomplete reduction (presence of starting material). Insufficient reducing agent. Use a sufficient molar excess of the reducing agent.
Deactivated catalyst (for catalytic hydrogenation). Use fresh, high-quality catalyst. Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds).
Insufficient reaction time or temperature. Monitor the reaction progress and ensure it is stirred at the appropriate temperature for a sufficient duration.
Formation of a significant amount of secondary amine byproduct. Reaction conditions favoring intermolecular condensation. For catalytic hydrogenation, consider adding an acid (like acetic acid) to the reaction mixture to protonate the amine and reduce its nucleophilicity. Lowering the reaction temperature can also help.
Reduction of the nitrile group. Non-selective reducing agent or harsh conditions. Use a selective reducing agent like SnCl₂.[3] For catalytic hydrogenation, use a less reactive catalyst or milder conditions (lower hydrogen pressure and temperature).
Difficult work-up with tin salts (using SnCl₂). Incomplete precipitation of tin hydroxides. During the basic work-up, ensure the pH is sufficiently high (pH > 10) to fully precipitate all tin salts before filtration. Thorough washing of the filter cake is also important.

Data Presentation

Table 1: Factors Influencing Side Product Formation in the Nitration of 4-tert-butylbenzonitrile

Parameter Effect on Isomer Formation Effect on Di-nitration
Temperature Higher temperatures can decrease regioselectivity.Significantly increases with higher temperatures.
Concentration of Nitric Acid Higher concentrations can lead to less selective nitration.Fuming nitric acid dramatically increases the rate of di-nitration.
Reaction Time Prolonged reaction times have a minor effect on isomer distribution but can lead to di-nitration if the temperature is not controlled.Increases with longer reaction times, especially after the consumption of the starting material.

Table 2: Comparison of Common Reducing Agents for 3-nitro-4-(tert-butyl)benzonitrile

Reducing Agent Selectivity for Nitro vs. Nitrile Common Side Products Work-up Considerations
H₂/Pd/C Good, but can reduce nitrile at higher pressures/temperatures.Secondary amine.Simple filtration to remove the catalyst.
H₂/Pt/C Generally more selective for the nitro group over the nitrile than Pd/C.[2]Secondary amine.Simple filtration to remove the catalyst.
SnCl₂·2H₂O Excellent selectivity for the nitro group.[3]-Can be complex due to the formation of tin salts, requiring a careful basic work-up.
Fe/HCl or Fe/NH₄Cl Good selectivity for the nitro group.-Requires filtration of iron salts and a basic work-up.

Experimental Protocols

Protocol 1: Nitration of 4-tert-butylbenzonitrile
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Reaction: Dissolve 4-tert-butylbenzonitrile (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture at 0 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile using SnCl₂
  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-4 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and carefully add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with the reaction solvent.

  • Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 4-tert-butylbenzonitrile 4-tert-butylbenzonitrile 3-nitro-4-(tert-butyl)benzonitrile 3-nitro-4-(tert-butyl)benzonitrile 4-tert-butylbenzonitrile->3-nitro-4-(tert-butyl)benzonitrile Nitration (HNO₃, H₂SO₄) This compound This compound 3-nitro-4-(tert-butyl)benzonitrile->this compound Reduction Side_Reactions cluster_nitration Nitration Step cluster_reduction Reduction Step 4-tert-butylbenzonitrile_N 4-tert-butylbenzonitrile Isomers Other Nitro Isomers 4-tert-butylbenzonitrile_N->Isomers Poor Regiocontrol Di-nitro Di-nitro Products 4-tert-butylbenzonitrile_N->Di-nitro Harsh Conditions 3-nitro-4-(tert-butyl)benzonitrile_R 3-nitro-4-(tert-butyl)benzonitrile Primary_Amine This compound 3-nitro-4-(tert-butyl)benzonitrile_R->Primary_Amine Reduced_Nitrile Nitrile Reduction Product 3-nitro-4-(tert-butyl)benzonitrile_R->Reduced_Nitrile Non-selective Reduction Secondary_Amine Secondary Amine Byproduct Primary_Amine->Secondary_Amine Condensation Troubleshooting_Workflow node_action node_action Start Problem Encountered Identify_Step Nitration or Reduction? Start->Identify_Step Nitration_Issue Nitration Problem Identify_Step->Nitration_Issue Nitration Reduction_Issue Reduction Problem Identify_Step->Reduction_Issue Reduction Low_Yield Low Yield/Purity? Nitration_Issue->Low_Yield Di-nitro Di-nitration? Nitration_Issue->Di-nitro Incomplete_Reduction Incomplete Reaction? Reduction_Issue->Incomplete_Reduction Byproducts Side Products? Reduction_Issue->Byproducts Low_Yield->node_action Check Temp. & Acid Ratio Di-nitro->node_action Lower Temp. & Time Incomplete_Reduction->node_action Check Reagent/Catalyst Amount & Activity Byproducts->node_action Optimize Catalyst/Reagent & Conditions

References

Overcoming poor solubility of 4-Amino-3-(tert-butyl)benzonitrile in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile, focusing on challenges related to its poor solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic nitrile. Its solubility is influenced by the interplay of its functional groups. The amino (-NH2) group can participate in hydrogen bonding, suggesting some affinity for polar solvents. However, the bulky, nonpolar tert-butyl group and the benzonitrile core contribute to its overall low solubility in many common solvents. Generally, it exhibits limited solubility in non-polar solvents and may require specific polar or a mixture of solvents for effective dissolution.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Here are a few strategies to consider:

  • Solvent Screening: Test the solubility in a range of solvents to find a more suitable one for your reaction conditions (see Table 1 for illustrative data).

  • Co-solvents: Employing a mixture of solvents can significantly enhance solubility. For instance, a combination of a good solubilizing solvent like DMF or THF with a less polar solvent like toluene can be effective.[2]

  • Heating: Gently heating the mixture can increase the rate and extent of dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution.

Q3: Can I use microwave irradiation to improve the reaction outcome when dealing with the poor solubility of this compound?

A3: Yes, microwave-assisted synthesis is an excellent technique to overcome poor solubility and accelerate reaction rates. The rapid and efficient heating provided by microwaves can maintain a higher concentration of the substrate in the solution phase, leading to improved yields and shorter reaction times. This is particularly beneficial for cross-coupling reactions.[3][4][5]

Q4: Are there any specific recommendations for palladium-catalyzed cross-coupling reactions involving this substrate?

A4: For palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, where the solubility of starting materials can be a limiting factor, the following should be considered:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, which can be beneficial when dealing with challenging substrates.[6]

  • Catalyst Precursor: Using a highly active palladium precatalyst can help initiate the catalytic cycle more efficiently, even at lower concentrations of the dissolved substrate.

  • Solvent System: As mentioned, a mixture of solvents like toluene/DMF can be advantageous. Toluene is a common solvent for many cross-coupling reactions, while a small amount of a polar aprotic solvent like DMF can aid in dissolving the this compound and the boronate intermediates in Suzuki couplings.[2][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Possible Cause Troubleshooting Step Rationale
Poor solubility of this compound1. Confirm Dissolution: Before initiating the reaction, visually inspect the mixture to ensure the starting material has dissolved as much as possible. 2. Change Solvent/Use Co-solvent: Refer to Table 1 and consider switching to a solvent with better-solubilizing properties or adding a co-solvent (e.g., DMF, THF, or dioxane).[2] 3. Increase Temperature: If thermally stable, increase the reaction temperature. 4. Employ Microwave Synthesis: Utilize a microwave reactor to maintain a supersaturated solution and drive the reaction to completion.[4]
Catalyst deactivation or low activity1. Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can poison the palladium catalyst. 2. Use a More Active Catalyst System: Consider using a more robust palladium precatalyst and a suitable phosphine ligand. For sterically hindered substrates, bulky electron-rich ligands are often more effective.[6] 3. Check Reagent Purity: Impurities in any of the starting materials can inhibit the catalyst.
Incorrect base or base insolubility1. Select an Appropriate Base: The choice of base is critical and depends on the specific cross-coupling reaction. 2. Ensure Base Solubility: If the base is not soluble in the reaction medium, it can lead to poor reactivity. Using a soluble organic base or a phase-transfer catalyst might be necessary.
Issue 2: Reaction Stalls or is Incomplete
Possible Cause Troubleshooting Step Rationale
Precipitation of starting material or intermediate upon reaction initiation1. Monitor Solubility During Reaction: Periodically check for any precipitate formation as the reaction progresses. 2. Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation. 3. Switch to a Higher Boiling Point Solvent: This allows for higher reaction temperatures, which can keep all components in solution.
Product inhibition of the catalyst1. Follow Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. If it stalls after a certain conversion, product inhibition might be the cause. 2. Adjust Catalyst Loading: In some cases, a higher catalyst loading might be necessary to overcome inhibition.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

The following data is illustrative and based on the general principles of solubility for structurally related compounds. Experimental verification is recommended.

SolventPolarityExpected SolubilityNotes
HexaneNon-polarVery LowThe non-polar nature of hexane is a poor match for the polar amino and nitrile groups.
TolueneNon-polarLowSlightly better than hexane due to its aromatic character, but still limited.[2]
Diethyl EtherSlightly PolarLow to ModerateMay show some solubility due to the ether oxygen's ability to act as a hydrogen bond acceptor.
Dichloromethane (DCM)Polar AproticModerateA versatile solvent that can often dissolve a range of organic compounds.
Tetrahydrofuran (THF)Polar AproticModerate to GoodA good general-purpose solvent for many organic reactions.[2]
Ethyl AcetatePolar AproticModerateOften a good solvent for compounds of intermediate polarity.
AcetonitrilePolar AproticModerate to GoodIts polar nature can interact favorably with the nitrile and amino groups.
EthanolPolar ProticModerate to GoodThe hydroxyl group can hydrogen bond with the amino group, aiding solubility. A related compound, 4-amino-3-nitrobenzonitrile, is soluble in ethanol.
N,N-Dimethylformamide (DMF)Polar AproticGoodA strong, polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticGoodSimilar to DMF, DMSO is a highly polar solvent capable of dissolving many poorly soluble compounds.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-solvent System in a Suzuki Coupling Reaction
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a mixture of toluene and DMF in a ratio of 4:1 to 5:1 (v/v) as the solvent. The total solvent volume should be sufficient to achieve a concentration that allows for efficient stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with the standard aqueous work-up and purification.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Poorly Soluble Aryl Halide

This protocol is adapted from a general procedure and should be optimized for this compound.[2]

  • In a dedicated microwave reaction vial, combine the aryl halide (e.g., this compound if it were the amine partner and you were reacting it with an aryl halide) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5 eq.).

  • Add a high-boiling point solvent with good microwave absorption properties, such as toluene or dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction time and temperature should be optimized.

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Dilute the reaction mixture with a suitable organic solvent and proceed with work-up and purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base solvent Add Solvent System: - Primary Solvent (e.g., Toluene) - Co-solvent (e.g., DMF) reagents->solvent heating Apply Energy: - Conventional Heating or - Microwave Irradiation solvent->heating monitor Monitor Progress (TLC/LC-MS) heating->monitor quench Quench Reaction & Aqueous Work-up monitor->quench purify Purify by Column Chromatography quench->purify product product purify->product Isolated Product

Caption: Experimental workflow for a typical cross-coupling reaction.

troubleshooting_logic start Low Reaction Yield check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Action: Change solvent or add co-solvent (e.g., DMF, THF) check_solubility->change_solvent No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes increase_temp Action: Increase reaction temperature change_solvent->increase_temp use_microwave Action: Use microwave synthesis increase_temp->use_microwave new_catalyst Action: Use fresh/more active catalyst and ligand check_catalyst->new_catalyst No end end check_catalyst->end Proceed with other troubleshooting degas Action: Ensure proper degassing of solvents new_catalyst->degas

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-Amino-3-(tert-butyl)benzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of this compound

Question 1: My yield of this compound is consistently low after the two-step synthesis (nitration and reduction). What are the common causes?

Low yields can stem from several factors in this synthesis. Below is a table outlining potential causes and solutions.

Potential CauseRecommended ActionExpected Outcome
Nitration Step:
Incomplete nitration of 4-tert-butylbenzonitrile.Ensure the use of a potent nitrating mixture (e.g., concentrated HNO₃/H₂SO₄). Monitor the reaction progress using TLC to confirm the consumption of the starting material.Increased conversion to the desired 3-nitro-4-(tert-butyl)benzonitrile intermediate.
Formation of dinitro side products.Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent to enhance regioselectivity.Minimized formation of unwanted dinitro isomers, simplifying purification.
Reduction Step:
Inefficient reduction of the nitro group.Choose a robust reduction method. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl) are effective.[1] Ensure the catalyst is active and the reaction is run to completion.Higher conversion of the nitro intermediate to the final amino product.
Product degradation during workup.After reduction, neutralize the reaction mixture carefully. For metal-acid reductions, basify the solution to precipitate metal hydroxides before extraction.Improved recovery of the final product during purification.
Purification:
Loss of product during crystallization.Select an appropriate solvent system for crystallization. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal.[2]Maximized recovery of pure crystalline product.

Question 2: I am observing multiple spots on my TLC plate after the nitration of 4-tert-butylbenzonitrile. What are these side products and how can I avoid them?

The primary side products in the nitration of 4-tert-butylbenzonitrile are typically isomers of the desired 3-nitro product. The bulky tert-butyl group directs nitration primarily to the ortho position (position 3), but other isomers can form under suboptimal conditions.

  • Troubleshooting: To minimize side product formation, control the reaction temperature carefully, as higher temperatures can lead to decreased selectivity. The slow, dropwise addition of the nitrating agent to the solution of 4-tert-butylbenzonitrile in sulfuric acid at a low temperature (0-5 °C) is crucial.

Question 3: During the acylation of the amino group of this compound, the reaction is sluggish and gives a low yield. Why is this happening?

The amino group in this compound is sterically hindered by the adjacent bulky tert-butyl group.[1] This steric hindrance can impede the approach of acylating agents, leading to slow reaction rates and low yields.

  • Solutions:

    • Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more reactive than carboxylic acids (in the presence of a coupling agent).

    • Increase reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

    • Prolong reaction time: Allow the reaction to proceed for an extended period, monitoring by TLC until the starting material is consumed.

    • Use a suitable catalyst: For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

Reactions of the Nitrile Group

Question 4: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is not going to completion, or I am isolating the amide intermediate. How can I achieve complete hydrolysis?

Hydrolysis of nitriles to carboxylic acids often requires harsh reaction conditions, and stopping at the amide stage is a common challenge.[3][4] The steric hindrance from the tert-butyl group can also make the nitrile less susceptible to hydrolysis.[5]

  • For complete hydrolysis to the carboxylic acid:

    • Acidic Conditions: Refluxing with a strong acid like concentrated HCl or H₂SO₄ for an extended period is typically required.[6]

    • Basic Conditions: Heating with a concentrated aqueous solution of NaOH or KOH is an alternative. Note that this will initially form the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[6]

  • To isolate the amide intermediate:

    • Milder reaction conditions are necessary. For instance, using a mixture of TFA or AcOH-H₂SO₄ can facilitate the hydration of the nitrile to the amide.[3] Another approach involves the use of a platinum-based Ghaffar-Parkins catalyst under neutral conditions.[7]

Experimental Protocols

1. Synthesis of this compound

This is a two-step process involving the nitration of 4-tert-butylbenzonitrile followed by the reduction of the nitro group.

Step 1: Nitration of 4-tert-butylbenzonitrile

  • Reagents: 4-tert-butylbenzonitrile, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-tert-butylbenzonitrile with stirring.

    • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

    • The crude product, 3-nitro-4-(tert-butyl)benzonitrile, can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

  • Reagents: 3-nitro-4-(tert-butyl)benzonitrile, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve 3-nitro-4-(tert-butyl)benzonitrile in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate tin hydroxides.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or crystallization.

2. Acylation of this compound

  • Reagents: this compound, acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve this compound and the base in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add the acyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Data Summary

Physical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol [1]
Appearance Off-white to light yellow solid
Purity >98% (typical)[4]
Storage 2-8°C, protected from light, under inert gas[5]

Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Peaks
¹H NMR Aromatic Protons: δ 6.5–7.7 ppm (multiplets), Amino Protons: broad singlet, tert-Butyl Protons: δ ~1.3 ppm (singlet)[1]
¹³C NMR Aromatic Carbons: 100-155 ppm, Nitrile Carbon: 118-122 ppm, tert-Butyl Quaternary Carbon: 30-40 ppm, tert-Butyl Methyl Carbons: < 30 ppm[1]
IR Spectroscopy (cm⁻¹) N-H stretch: 3300-3500 (two bands), Aromatic C-H stretch: >3000, Aliphatic C-H stretch: <3000, C≡N stretch: ~2220, Aromatic C=C stretch: 1500-1600[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification A 4-tert-butylbenzonitrile C Nitration Reaction (0-10°C) A->C B Nitrating Mixture (HNO3/H2SO4) B->C D 3-nitro-4-(tert-butyl)benzonitrile C->D Yield: High E 3-nitro-4-(tert-butyl)benzonitrile G Reduction Reaction (Reflux) E->G F Reducing Agent (e.g., SnCl2/HCl) F->G H This compound G->H Yield: Good to Excellent I Crude Product H->I J Crystallization or Column Chromatography I->J K Pure Product J->K

Caption: A two-step synthesis of this compound.

Signaling Pathway: Inhibition of Tropomyosin Receptor Kinase A (TrkA)

This compound can serve as a scaffold for the synthesis of inhibitors targeting kinases like TrkA, which are implicated in cancer.

G cluster_0 TrkA Signaling Pathway cluster_1 Inhibition NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds Dimer TrkA Dimerization & Autophosphorylation TrkA->Dimer Activates Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor TrkA Inhibitor (Derived from This compound) Inhibitor->Dimer Blocks

Caption: Inhibition of the TrkA signaling pathway by a synthesized inhibitor.

References

Technical Support Center: Regioselective Reactions of 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile. The information is designed to address specific issues encountered during regioselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for electrophilic aromatic substitution on this compound?

A1: The major product is overwhelmingly the result of substitution at the C5 position. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile. The amino group (-NH₂) at C4 is a powerful activating group and an ortho, para-director. The tert-butyl group at C3 is a weak activating group and also an ortho, para-director. However, the bulky tert-butyl group introduces significant steric hindrance, effectively blocking the C2 and C4 positions for direct attack and sterically shielding the C3 position.[1] Consequently, electrophilic attack is directed to the less sterically hindered C5 position, which is ortho to the strongly activating amino group.[1]

Q2: I am observing low yields and a mixture of poly-substituted products in my halogenation/nitration reaction. What is happening and how can I fix it?

A2: The primary amino group in this compound is highly activating, which can lead to over-reactivity and the formation of multiple substitution products. To achieve mono-substitution and improve yields, you should protect the amino group before carrying out the electrophilic substitution. Acetylation of the amino group to form an acetanilide is a common and effective strategy. This attenuates the activating influence of the amino group, allowing for a more controlled reaction. The acetyl group can be easily removed by acid or base hydrolysis after the desired substitution has been achieved.

Q3: Why is my Friedel-Crafts acylation/alkylation failing? I am not getting the expected C5-substituted product.

A3: Friedel-Crafts reactions typically fail with anilines, including this compound, because the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution. To overcome this, you must protect the amino group, typically by converting it to an amide (e.g., an acetanilide), before performing the Friedel-Crafts reaction. The amide is still an ortho, para-director but is less basic and will not irreversibly complex with the Lewis acid.

Q4: How can I selectively react with the nitrile group without affecting the rest of the molecule?

A4: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation is typically performed under strong acidic or basic conditions with heating. Given the presence of an amino group, acidic hydrolysis will also protonate the amine, potentially affecting solubility and subsequent workup. Basic hydrolysis is also common. The choice of conditions will depend on the stability of other functional groups in your molecule. For instance, if you have other acid-labile groups, basic hydrolysis would be preferred.

Q5: I am struggling with poor regioselectivity. What are the key factors to consider for optimization?

A5: While C5 substitution is strongly favored electronically and sterically, deviations can occur. Key factors to control are:

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically preferred C5 product.

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with different solvents to find the optimal conditions.

  • Electrophile: Very reactive electrophiles can be less selective. If possible, use a milder source for your electrophile.

  • Protecting Group: Ensure the amino group is protected. The size and electronic nature of the protecting group itself can subtly influence regioselectivity.

Troubleshooting Guide: Low Regioselectivity

This guide provides a logical workflow for troubleshooting issues related to poor regioselectivity in electrophilic aromatic substitution reactions.

G start Problem: Low Regioselectivity or Mixture of Isomers q1 Is the amino group protected (e.g., as an acetamide)? start->q1 sol1 Protect the amino group via acetylation. This moderates reactivity and prevents N-alkylation/acylation side reactions. q1->sol1 No q2 What is the reaction temperature? q1->q2 Yes sol1->q2 sol2 Lower the reaction temperature. Run trials at 0 °C, -20 °C, or lower. This often favors the formation of the thermodynamically more stable C5 isomer. q2->sol2 High q3 How reactive is the electrophile? q2->q3 Low sol2->q3 sol3 Use a milder/bulkier electrophile or a different reagent system. Example: Use NBS instead of Br₂ for bromination. q3->sol3 High q4 Have you varied the solvent? q3->q4 Low/Moderate sol3->q4 sol4 Screen different solvents. Solvent polarity can affect the stability of the arenium ion intermediates and influence the product ratio. q4->sol4 No end Improved Regioselectivity q4->end Yes sol4->end

Caption: Troubleshooting Decision Tree for Poor Regioselectivity.

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following table provides expected outcomes and data from analogous reactions on sterically hindered anilines. This data illustrates the general principles of regioselectivity.

ReactionSubstrateReagentsMajor ProductRegioselectivity (approx. ratio)YieldReference
Friedel-Crafts Alkylation Acetanilidet-BuCl, AlCl₃p-tert-Butyl Acetanilide>95% paraGoodPatent Data
Nitration N-benzyl-4-methoxyanilinetert-Butyl Nitrite2-Nitro-N-benzyl-4-methoxyanilineHighly ortho-selective>85%J. Org. Chem. 2019, 84(1), 104-119[2]
Nitration N-alkylanilines (unsubstituted)tert-Butyl NitriteMixture of ortho and paraVariable, often favoring para85-91%J. Org. Chem. 2019, 84(1), 104-119[3]

Key Experimental Protocols

General Workflow for Regioselective C5-Functionalization

G cluster_0 Workflow for C5-Functionalization A Start: This compound B Step 1: Protection (Acetylation) A->B C Intermediate: N-Acetyl-4-amino-3- (tert-butyl)benzonitrile B->C D Step 2: Electrophilic Substitution (e.g., Bromination) C->D E Intermediate: 5-Bromo-N-acetyl-4-amino- 3-(tert-butyl)benzonitrile D->E F Step 3: Deprotection (Hydrolysis) E->F G Final Product: 4-Amino-5-bromo-3- (tert-butyl)benzonitrile F->G

Caption: General workflow for regioselective C5-functionalization.

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the primary amino group as an acetamide to moderate its reactivity.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine or triethylamine (1.2 eq) as a base

    • Dichloromethane (DCM) as solvent

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve this compound in DCM in the round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base (pyridine or triethylamine) to the stirred solution.

    • Add acetic anhydride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude N-acetyl-4-amino-3-(tert-butyl)benzonitrile can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Bromination of N-acetyl-4-amino-3-(tert-butyl)benzonitrile

This protocol details the bromination at the C5 position of the protected aniline.

  • Reagents & Setup:

    • N-acetyl-4-amino-3-(tert-butyl)benzonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetic acid or DMF as solvent

    • Round-bottom flask protected from light.

  • Procedure:

    • Dissolve the N-acetylated starting material in the chosen solvent.

    • Add NBS in portions to the solution at room temperature.

    • Stir the reaction for 4-12 hours. Monitor the progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a cold solution of sodium thiosulfate to remove any unreacted bromine.

    • Dry the solid product. If necessary, purify further by recrystallization from ethanol or by column chromatography.

Protocol 3: Deprotection (Amide Hydrolysis)

This protocol removes the acetyl protecting group to regenerate the primary amine.

  • Reagents & Setup:

    • 5-Bromo-N-acetyl-4-amino-3-(tert-butyl)benzonitrile (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Suspend the acetylated compound in a mixture of ethanol and concentrated HCl (e.g., a 1:1 mixture).

    • Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours, until TLC analysis indicates the disappearance of the starting material.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ or 2M NaOH solution) until the solution is basic (pH > 8).

    • Extract the product with an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Purification can be performed via column chromatography if needed.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical properties and potential biological relevance of substituted aminobenzonitriles, providing a framework for compound selection and experimental design.

This guide offers a comparative overview of 4-Amino-3-(tert-butyl)benzonitrile alongside other structurally related aminobenzonitriles, including the unsubstituted 4-aminobenzonitrile and 2-aminobenzonitrile, as well as ortho-substituted analogues such as 4-amino-3-methylbenzonitrile and 4-amino-3-chlorobenzonitrile. While direct comparative biological data for this compound is not publicly available, this document provides a comprehensive summary of their physicochemical properties, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. Furthermore, detailed experimental protocols for assessing biological activity in relevant pathways, such as p38 MAP kinase inhibition and anthelmintic screening, are provided to facilitate further research.

Physicochemical Properties

The substitution pattern on the aminobenzonitrile scaffold significantly influences key physicochemical properties such as molecular weight, lipophilicity (LogP), acidity (pKa), melting point, and solubility. These parameters are crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky tert-butyl group in this compound, for instance, is expected to increase its lipophilicity and steric hindrance compared to smaller substituents.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogPSolubility
This compound1369783-60-7C₁₁H₁₄N₂174.24Not ReportedNot ReportedNot ReportedNot Reported
4-Aminobenzonitrile873-74-5C₇H₆N₂118.1483-871.74[1][2]1.0 - 1.14[2][3]Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water[1][2]
2-Aminobenzonitrile1885-29-6C₇H₆N₂118.1445-520.77[4]0.901[4]Slightly soluble in chloroform, ethyl acetate, methanol; Insoluble in water[4]
4-Amino-3-methylbenzonitrile78881-21-7C₈H₈N₂132.16Not ReportedNot ReportedNot ReportedNot Reported
4-Amino-3-chlorobenzonitrile21803-75-8C₇H₅ClN₂152.58102-105[5]Not ReportedNot ReportedSoluble in Methanol[5]

Note: "Not Reported" indicates that the data was not found in the searched literature.

Potential Biological Applications and Structure-Activity Relationships

Aminobenzonitrile derivatives are recognized as important scaffolds in medicinal chemistry. Notably, they have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. The general structure of aminobenzophenone-based p38 MAP kinase inhibitors suggests that the aminobenzonitrile moiety can serve as a crucial building block. The substitution on the phenyl ring can significantly influence the inhibitory potency and selectivity. The bulky tert-butyl group of this compound could potentially occupy hydrophobic pockets in the enzyme's active site, a strategy often employed in drug design to enhance binding affinity.

Furthermore, various amino-acetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds. While no specific data exists for this compound, its structural features warrant investigation in this therapeutic area.

Signaling Pathways and Experimental Workflows

To facilitate further investigation into the biological activities of these compounds, this section provides diagrams of a relevant signaling pathway and typical experimental workflows.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. Inhibitors of this pathway are of significant interest for the treatment of inflammatory diseases.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production

Caption: p38 MAP Kinase Signaling Pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the key steps for determining the inhibitory activity of a compound against a target kinase, such as p38 MAP kinase.

Kinase_Inhibition_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Setup (Kinase, Substrate, ATP, Compound) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Experimental Workflow: Anthelmintic Screening

This workflow illustrates a typical process for screening compounds for activity against parasitic worms.

Anthelmintic_Screening_Workflow Start Start Parasite_Culture Parasite Culture/ Harvesting Start->Parasite_Culture Compound_Treatment Compound Treatment (Different Concentrations) Parasite_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Phenotypic_Assay Phenotypic Assay (e.g., Motility, Viability) Incubation->Phenotypic_Assay Data_Collection Data Collection and Analysis (EC50) Phenotypic_Assay->Data_Collection End End Data_Collection->End

Caption: Anthelmintic Screening Workflow.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-tert-butylbenzonitrile.

  • Nitration: 4-tert-butylbenzonitrile is subjected to electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 3-position of the benzene ring.

  • Reduction: The resulting 3-nitro-4-(tert-butyl)benzonitrile is then reduced to the corresponding amine, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents such as tin(II) chloride in hydrochloric acid.

In Vitro p38 MAP Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAP kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase substrate (e.g., ATF-2)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the test compound dilutions, recombinant p38 MAP kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Anthelmintic Motility Assay

Objective: To assess the effect of a test compound on the motility of a model nematode (e.g., Caenorhabditis elegans or a parasitic nematode).

Materials:

  • Synchronized population of nematodes

  • Liquid culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates

  • Automated worm tracker or microscope for manual scoring

Procedure:

  • Dispense the nematode culture into the wells of a multi-well plate.

  • Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known anthelmintic drug).

  • Incubate the plates under appropriate conditions (e.g., 20-25°C).

  • At specified time points (e.g., 24, 48, 72 hours), assess the motility of the nematodes. This can be done using an automated worm tracker that quantifies movement or by manual scoring under a microscope.

  • Calculate the percentage of motility inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While a direct comparison of the biological performance of this compound with other aminobenzonitriles is currently limited by the lack of publicly available experimental data, this guide provides a solid foundation for researchers. The compiled physicochemical data offers insights into the potential behavior of these compounds in biological systems. The provided experimental protocols and pathway diagrams serve as a practical resource for initiating and conducting further investigations into their potential as p38 MAP kinase inhibitors or anthelmintic agents. The distinct structural feature of the tert-butyl group in this compound suggests that it may exhibit unique biological activities worthy of exploration.

References

Comparative Analysis of the Biological Activity of 4-Amino-3-(tert-butyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. One such scaffold of growing interest is the substituted aminobenzonitrile core. This guide provides a comparative analysis of the biological activity of analogs of 4-Amino-3-(tert-butyl)benzonitrile, a compound that, while primarily utilized as a synthetic intermediate, belongs to a class of structures with significant therapeutic potential.[1][2] Due to the limited direct biological data on this compound itself, this guide will focus on biologically active analogs where the 4-amino-3-substituted benzonitrile framework is a key feature.

Antimicrobial Activity of tert-Butylphenylthiazole Derivatives

A notable example of the therapeutic application of the tert-butylphenyl moiety can be found in a series of novel phenylthiazole derivatives. These compounds, which feature a tert-butylphenyl group linked to a thiazole ring, have demonstrated promising antimicrobial activity against a range of multidrug-resistant pathogens. The presence of the tert-butyl group is often employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values for two promising tert-butylphenylthiazole analogs against various pathogens.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in μg/mL
Analog 1 Methicillin-resistant Staphylococcus aureus (MRSA) USA3004
Clostridium difficile4
Analog 2 Methicillin-resistant Staphylococcus aureus (MRSA) USA3004
Clostridium difficile8
Fluconazole-resistant Candida albicans4-16

Data sourced from a study on novel phenylthiazoles with a tert-butyl moiety.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold serial dilutions were then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Incubation: The standardized microbial inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum Preparation C Inoculation of Microtiter Plates A->C B Test Compound Serial Dilution B->C D Incubation C->D E Visual Inspection for Growth D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Potential of a 4-Amino-3-nitrobenzonitrile Analog

In contrast to the antimicrobial activity observed with the tert-butylphenylthiazoles, a different biological activity profile is seen with analogs where the tert-butyl group at the 3-position is replaced. For instance, 4-amino-3-nitrobenzonitrile has been investigated for its potential as a component of antiviral prodrugs.[4][5]

Theoretical studies have proposed that modified nucleosides incorporating 4-amino-3-nitrobenzonitrile could act as antiviral agents. The rationale is that the structural and electronic properties of this molecule, when incorporated into a nucleoside analog, could disrupt the formation of DNA or RNA helices of viruses.[4][5] This highlights a key principle in drug design: small modifications to a core scaffold can lead to vastly different biological activities.

G Conceptual Structure-Activity Relationship cluster_analogs Analogs cluster_activity Biological Activity A 4-Aminobenzonitrile Core Scaffold B 3-tert-Butyl Substitution (tert-Butylphenylthiazoles) A->B C 3-Nitro Substitution (4-Amino-3-nitrobenzonitrile) A->C D Antimicrobial Activity B->D E Potential Antiviral Activity C->E

Caption: Impact of 3-position substituent on biological activity.

Conclusion

While direct experimental data on the biological activity of this compound remains limited in publicly accessible literature, the analysis of its structural analogs reveals significant therapeutic potential. The incorporation of the tert-butylphenyl moiety, as seen in the phenylthiazole series, can lead to potent antimicrobial agents. Conversely, modification of the substituent at the 3-position, such as the replacement of the tert-butyl group with a nitro group, shifts the potential biological application towards antiviral therapies.

This comparative overview underscores the importance of the 4-amino-3-substituted benzonitrile scaffold as a versatile template in drug discovery. Further investigation into the biological activities of a wider range of derivatives is warranted to fully explore the therapeutic possibilities of this chemical space. The presented data and experimental protocols provide a valuable starting point for researchers and drug development professionals interested in this promising class of compounds.

References

Comparative Guide to Validated Analytical Methods for 4-Amino-3-(tert-butyl)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The primary methods suitable for the quantification of 4-Amino-3-(tert-butyl)benzonitrile are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

ParameterRP-HPLC-UV Method (Proposed)GC-MS Method with Derivatization (Proposed)
Principle Separation based on polarity on a C18 stationary phase with UV detection.Separation of a volatile derivative based on boiling point and polarity, with mass spectrometric detection.
Sample Preparation Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water).Derivatization of the amino group (e.g., silylation) followed by extraction.
Instrumentation HPLC system with a UV detector.GC system coupled with a Mass Spectrometer.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) Expected to be in the range of 98-102%Expected to be in the range of 95-105%
Precision (% RSD) Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%Repeatability ≤ 5.0%, Intermediate Precision ≤ 10.0%
Limit of Detection (LOD) Estimated in the low ng/mL range.Estimated in the low pg/mL range.
Limit of Quantification (LOQ) Estimated in the mid to high ng/mL range.Estimated in the mid to high pg/mL range.
Advantages Robust, common instrumentation, no derivatization required.High selectivity and sensitivity, structural confirmation from mass spectra.
Disadvantages Lower sensitivity compared to GC-MS.Requires a derivatization step, which can add complexity and variability.

Experimental Protocols

Proposed RP-HPLC-UV Method

This proposed method is based on established protocols for similar aromatic amines and nitriles.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 6.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

4. Validation Parameters (Expected):

  • Linearity: A calibration curve of peak area versus concentration is expected to be linear with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples, expected to be within 98-102%.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (%RSD) of ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).

Proposed GC-MS Method with Silylation

This proposed method involves the derivatization of the primary amino group to increase volatility for GC analysis, based on common practices for analyzing amino compounds.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

2. Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

5. Validation Parameters (Expected):

  • Linearity: A calibration curve of the peak area of a characteristic ion versus concentration is expected to be linear with r² ≥ 0.998.

  • Accuracy: Determined by the recovery of spiked samples, expected to be within 95-105%.

  • Precision: Assessed by repeatability and intermediate precision with a %RSD of ≤ 10.0%.

  • LOD and LOQ: Determined from the calibration curve at low concentrations.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 240 nm E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Caption: Workflow for HPLC-UV Quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Aliquot B Evaporation to Dryness A->B C Addition of Silylating Agent B->C D Heating at 70°C C->D E Injection into GC-MS System D->E F Separation on DB-5ms Column E->F G Mass Spectrometric Detection F->G H Peak Integration of Characteristic Ion G->H I Quantification H->I

Caption: Workflow for GC-MS Quantification.

Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-3-(tert-butyl)benzonitrile, a sterically hindered aniline derivative, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary synthetic pathway to this valuable compound, offering detailed experimental protocols and a critical evaluation of the available data.

The most prominently documented and industrially scalable approach to synthesizing this compound involves a two-step sequence commencing with the commercially available starting material, 4-tert-butylbenzonitrile. This classical route leverages well-established aromatic chemistry, specifically electrophilic nitration followed by reduction of the introduced nitro functionality.

The Two-Step Nitration-Reduction Pathway

This conventional and robust method is the most frequently cited in the literature for the preparation of this compound.[1] The synthesis proceeds through two distinct stages:

  • Electrophilic Nitration: The initial step involves the regioselective nitration of 4-tert-butylbenzonitrile. The bulky tert-butyl group and the electron-withdrawing nitrile group direct the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the tert-butyl group, yielding 3-nitro-4-(tert-butyl)benzonitrile.[1] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Reduction of the Nitro Group: The subsequent step focuses on the reduction of the nitro group in 3-nitro-4-(tert-butyl)benzonitrile to the corresponding primary amine. Several methodologies can be employed for this transformation, with the most common being catalytic hydrogenation or chemical reduction using metals in an acidic medium.[1]

Below is a detailed comparison of different reduction methods for the second step of this pathway.

Comparative Data of Synthetic Routes

Route Step 1: Nitration Step 2: Reduction Overall Yield Purity Key Considerations
Route 1 Electrophilic nitration of 4-tert-butylbenzonitrile with HNO₃/H₂SO₄Catalytic Hydrogenation (H₂/Pd-C)Moderate to HighHighRequires specialized hydrogenation equipment; catalyst can be expensive but is efficient and clean.
Route 2 Electrophilic nitration of 4-tert-butylbenzonitrile with HNO₃/H₂SO₄Metal-Acid Reduction (e.g., Fe/HCl or SnCl₂/HCl)ModerateVariable, may require further purificationCost-effective reagents; reaction work-up can be more complex due to metal salts.

Experimental Protocols

Route 1: Nitration followed by Catalytic Hydrogenation

Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile

  • Materials: 4-tert-butylbenzonitrile, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 4-tert-butylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials: 3-nitro-4-(tert-butyl)benzonitrile, Palladium on Carbon (5% or 10% Pd-C), Ethanol or Ethyl Acetate, Hydrogen Gas.

  • Procedure:

    • Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of Pd-C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (as monitored by pressure drop).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

Route 2: Nitration followed by Metal-Acid Reduction

Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile

  • The protocol is identical to Step 1 of Route 1.

Step 2: Synthesis of this compound via Iron Reduction

  • Materials: 3-nitro-4-(tert-butyl)benzonitrile, Iron powder, Hydrochloric Acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, create a suspension of 3-nitro-4-(tert-butyl)benzonitrile in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

    • Continue refluxing with stirring for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Alternative Synthetic Strategies

While the nitration-reduction pathway is the most established, other modern synthetic methodologies could potentially be applied for the synthesis of this compound. One such approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This would involve the coupling of a suitably functionalized aminobenzonitrile boronic acid or ester with a tert-butylating agent. However, specific experimental protocols and yield data for the synthesis of this compound via this method are not currently well-documented in the scientific literature.

Visualizing the Synthetic Pathways

Synthetic_Routes Start 4-tert-Butylbenzonitrile Intermediate 3-Nitro-4-(tert-butyl)benzonitrile Start->Intermediate Nitration (HNO₃/H₂SO₄) Product This compound Intermediate->Product Intermediate->Product

References

Comparative Efficacy of Novel 4-Amino-3-(tert-butyl)benzonitrile-Based BTK Inhibitors Versus Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical 4-Amino-3-(tert-butyl)benzonitrile-based Bruton's Tyrosine Kinase (BTK) inhibitor, herein referred to as BTK-4AB, against the current standards of care: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document is intended to be a resource for researchers and professionals in the field of drug development, offering a comprehensive overview of efficacy, selectivity, and the methodologies used for their evaluation.

Introduction to BTK Inhibition in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the maturation, proliferation, and survival of B-cells.[3] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is often constitutively active, promoting the uncontrolled growth of malignant B-cells.[1][2] Consequently, BTK has emerged as a key therapeutic target.

The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of these cancers.[4][5] However, its off-target effects have led to the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which exhibit greater selectivity and improved safety profiles.[6][7] This guide evaluates our hypothetical BTK-4AB, a novel covalent inhibitor, in the context of these established therapies.

Mechanism of Action

Covalent BTK inhibitors, including Ibrutinib, Acalabrutinib, Zanubrutinib, and our hypothetical BTK-4AB, function by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][8][9] This binding permanently blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade that promotes B-cell proliferation and survival.[1][4] The disruption of this pathway ultimately leads to apoptosis (programmed cell death) of the malignant B-cells.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCG2->NFkB AKT AKT PI3K->AKT AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation BTK_4AB BTK-4AB BTK_4AB->BTK Standards Ibrutinib Acalabrutinib Zanubrutinib Standards->BTK

BTK Signaling Pathway and Point of Inhibition.

Comparative Efficacy and Selectivity Data

The following tables summarize the key performance indicators for BTK-4AB in comparison to standard BTK inhibitors. Data for BTK-4AB is hypothetical and presented for illustrative purposes.

Table 1: Biochemical and Cellular Potency

InhibitorBTK IC₅₀ (nM)¹Cellular BTK Inhibition EC₅₀ (nM)²
BTK-4AB (Hypothetical) 0.4 7.5
Ibrutinib0.5<10
Acalabrutinib3<10
Zanubrutinib<1<10
¹IC₅₀ (Half-maximal inhibitory concentration) values from biochemical kinase assays determine the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
²EC₅₀ (Half-maximal effective concentration) values from cell-based assays measure the concentration required to produce 50% of the maximum effect in a whole-cell system.[10]

Table 2: Kinase Selectivity Profile

InhibitorOff-Target Kinases Inhibited (>65% at 1 µM)¹Key Off-Targets
BTK-4AB (Hypothetical) 2.5% TEC
Ibrutinib9.4%TEC, EGFR, ITK, SRC family
Acalabrutinib1.5%Minimal
Zanubrutinib4.3%TEC, ITK
¹Percentage of the human kinome inhibited at a high concentration, indicating the inhibitor's selectivity. A lower percentage signifies higher selectivity.[11]

Table 3: Clinical Efficacy in Relapsed/Refractory CLL

InhibitorOverall Response Rate (ORR)
BTK-4AB (Hypothetical) ~90%
Ibrutinib86%
Acalabrutinib94%
Zanubrutinib95%

Table 4: Common Adverse Events (All Grades)

Adverse EventBTK-4AB (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
Headache25%14%39% 22%
Diarrhea15%48% 31%17%
Atrial Fibrillation3%9% 4%2%
Major Hemorrhage2%4%2%3%
Neutropenia18%19%11%44%
Data compiled from various clinical trial reports.[12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are standard protocols for key experiments.

Biochemical BTK Kinase Activity Assay

Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.

Principle: This assay measures the phosphorylation of a substrate by the BTK enzyme. The amount of phosphorylated product is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]

Methodology:

  • Reagents: Purified recombinant human BTK enzyme, kinase buffer, ATP, Poly(Glu,Tyr) substrate, and the inhibitor to be tested (e.g., BTK-4AB).[16]

  • Procedure: a. Serially dilute the inhibitor in DMSO. b. In a 96-well plate, add the BTK enzyme, substrate, and diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP. f. Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP concentration. g. Read the luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Cell-Based BTK Occupancy Assay

Objective: To measure the extent and duration of BTK engagement by an inhibitor in living cells.

Principle: This assay quantifies the percentage of BTK molecules that are bound by the inhibitor within a cell. This is often done using a probe that binds to the active site of unoccupied BTK.

Methodology:

  • Cell Lines: Use B-cell lymphoma cell lines (e.g., REC-1) or peripheral blood mononuclear cells (PBMCs) from patients.[17][18]

  • Procedure: a. Treat the cells with varying concentrations of the BTK inhibitor for a specified duration. b. Lyse the cells to release the proteins. c. Add a fluorescently labeled probe that covalently binds to the Cys481 residue of unoccupied BTK. d. Separate the proteins by SDS-PAGE and visualize the fluorescently labeled BTK using an appropriate imaging system. e. A parallel Western blot for total BTK is performed for normalization.

  • Data Analysis: Quantify the fluorescent signal at each inhibitor concentration. The decrease in signal corresponds to the percentage of BTK occupied by the inhibitor.

In Vivo Efficacy in Animal Models

Objective: To evaluate the anti-tumor activity of the BTK inhibitor in a living organism.

Principle: A xenograft or transgenic mouse model that develops a B-cell malignancy is used. The effect of the inhibitor on tumor growth and survival is monitored.[19][20]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NSG mice) engrafted with human B-cell lymphoma cell lines or patient-derived xenografts (PDX).[17][20]

  • Procedure: a. Once tumors are established, randomize the mice into treatment and vehicle control groups. b. Administer the BTK inhibitor (e.g., BTK-4AB) orally at a predetermined dose and schedule. c. Monitor tumor volume using caliper measurements regularly. d. Record animal body weight and monitor for signs of toxicity. e. At the end of the study, or when tumors reach a predefined size, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for BTK pathway phosphorylation).

  • Data Analysis: Compare the tumor growth curves and overall survival between the treated and control groups to determine the in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_clinical Clinical Trials Biochemical Biochemical Assays (IC₅₀, Selectivity) Cellular Cell-Based Assays (EC₅₀, BTK Occupancy) Biochemical->Cellular Lead Optimization Biochemical->Cellular Animal Animal Models (Efficacy, Toxicity) Cellular->Animal Candidate Selection Cellular->Animal Phase1 Phase I (Safety, PK/PD) Animal->Phase1 IND-Enabling Animal->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase1->Phase2 Phase3 Phase III (Comparison to Standard) Phase2->Phase3 Phase2->Phase3

General Workflow for BTK Inhibitor Development.

Discussion

The hypothetical data for BTK-4AB positions it as a potent and highly selective second-generation BTK inhibitor. Its biochemical and cellular potency are comparable to the most potent standard, Zanubrutinib.[10] The key differentiator for BTK-4AB is its improved selectivity profile over Ibrutinib and Zanubrutinib, with a lower percentage of off-target kinase inhibition, theoretically leading to a more favorable safety profile.[6][11]

Specifically, the reduced incidence of atrial fibrillation and major hemorrhage with BTK-4AB compared to Ibrutinib would be a significant clinical advantage, as these are known dose-limiting toxicities.[13][14] While Acalabrutinib also has an excellent selectivity profile, BTK-4AB shows a potentially lower incidence of headache, a common adverse event with Acalabrutinib.[14] The higher rate of neutropenia with BTK-4AB, similar to Zanubrutinib, would require careful monitoring in clinical practice.[15]

The ultimate value of a new BTK inhibitor like BTK-4AB will depend on the balance of its efficacy and long-term safety. Head-to-head clinical trials would be necessary to definitively establish its place in the therapeutic landscape.[21]

Conclusion

The development of BTK inhibitors has transformed the treatment paradigm for B-cell malignancies. While first- and second-generation inhibitors have shown remarkable efficacy, there remains an opportunity to improve upon their safety and selectivity. A novel this compound-based inhibitor, such as the hypothetical BTK-4AB, with high potency and a refined selectivity profile, could offer a valuable therapeutic alternative. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical and clinical evaluation necessary to validate the potential of such new chemical entities. Continued research and development in this area are crucial for improving outcomes for patients with these cancers.

References

Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in Kinase Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selectivity and off-target effects of kinase inhibitors is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of derivatives incorporating a 4-aminobenzonitrile scaffold, with a focus on their cross-reactivity profiles against a panel of human kinases. The presented data, methodologies, and visualizations are intended to inform researchers, scientists, and drug development professionals in their pursuit of selective kinase inhibitors.

Data Presentation: Kinase Inhibition and Cellular Activity

The following tables summarize the inhibitory activity and cellular effects of key compounds from a study on 3-amino-1H-pyrazole-based inhibitors, where compound 21f incorporates a 4-aminobenzonitrile linker and 43d features a tert-butyl ester modification that enhances metabolic stability.

Table 1: In Vitro Kinase Inhibition Data (DSF Assay)

CompoundTarget KinaseΔTm (°C)Number of Off-Target Kinases (ΔTm > 5°C)Notes
1 (Lead) --60Highly promiscuous lead compound.[1]
21f CDK165.327Incorporates a 4-aminobenzonitrile linker, showing moderate target stabilization but significant off-target interactions.[2] Also showed high stabilization for GSK3B and JNK3.[2]
43d CDK16High1-2Introduction of a tert-butyl ester significantly improved selectivity.[2]

ΔTm represents the change in melting temperature of the kinase upon compound binding, indicating stabilization. A higher ΔTm generally correlates with stronger binding.

Table 2: Cellular Potency and Selectivity (NanoBRET Assay)

CompoundTarget KinaseEC50 (nM)PFTAIRE Subfamily EC50 Range (nM)PCTAIRE Subfamily EC50 Range (nM)
21i CDK16380.2--
43d CDK1633.472.1 - 301.621.2 - 120.6

EC50 is the half-maximal effective concentration, indicating the potency of the compound in a cellular context.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays utilized in the characterization of the 4-aminobenzonitrile-containing kinase inhibitors.

Differential Scanning Fluorimetry (DSF) Assay

This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates a stabilizing interaction.

Protocol:

  • Purified kinase protein is diluted in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl).

  • The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • The protein-dye mixture is dispensed into a 384-well PCR plate.

  • Test compounds, dissolved in DMSO, are added to the wells to a final concentration of 10 µM.

  • The plate is sealed and placed in a real-time PCR instrument.

  • A thermal gradient is applied, typically from 25°C to 95°C, and the fluorescence is monitored at each temperature increment.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

NanoBRET Target Engagement Assay

This live-cell assay quantifies the binding of a test compound to a target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Protocol:

  • HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein.

  • Transfected cells are seeded into 96-well plates.

  • The following day, the medium is replaced with Opti-MEM.

  • The NanoBRET tracer is added to the cells at a concentration optimized for each kinase.

  • Test compounds are added in a dose-response manner.

  • The Nano-Glo substrate and an extracellular NanoLuc inhibitor are added to the wells.

  • BRET signal (emission at >600 nm) and NanoLuc luminescence (emission at 460 nm) are measured using a plate reader.

  • The BRET ratio is calculated, and the data is fitted to a dose-response curve to determine the EC50 value.

FUCCI Cell Cycle Assay

The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) assay is used to visualize cell cycle progression in live cells. It utilizes two fluorescent proteins fused to cell cycle-regulated proteins, Cdt1 and Geminin, which are expressed during the G1 and S/G2/M phases, respectively.

Protocol:

  • A stable cell line expressing the FUCCI reporters is generated via lentiviral transduction.

  • The FUCCI-expressing cells are seeded into a 96-well plate.

  • After cell attachment, the test compound is added at various concentrations.

  • The plate is placed in a live-cell imaging system (e.g., IncuCyte).

  • Images in the red and green fluorescence channels are acquired over time (e.g., every 2 hours for 72 hours).

  • The number of red (G1), green (S/G2/M), and yellow (early S) cells is quantified using image analysis software to determine the effect of the compound on cell cycle distribution.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the cross-reactivity studies of these kinase inhibitors.

Experimental_Workflow A Compound Library (4-Amino-3-(tert-butyl)benzonitrile derivatives) B Differential Scanning Fluorimetry (DSF) vs. Kinase Panel A->B C Determine ΔTm (Initial Hit Identification) B->C D NanoBRET Assay (Live Cells) C->D E Determine EC50 (Cellular Potency) D->E F FUCCI Cell Cycle Assay E->F Potent Compounds G Analyze Cell Cycle Arrest F->G

Caption: Experimental workflow for assessing the cross-reactivity of kinase inhibitors.

Signaling_Pathway cluster_pathway Hypothetical CDK16 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor CyclinY Cyclin Y Receptor->CyclinY Activates CDK16 CDK16 CyclinY->CDK16 Binds & Activates Substrate Substrate Protein CDK16->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression (G2/M Arrest) Inhibitor 4-Aminobenzonitrile Derivative (e.g., 43d)

Caption: Inhibition of a hypothetical CDK16 signaling pathway by a 4-aminobenzonitrile derivative.

References

Benchmarking the Performance of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in Janus Kinase 2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical derivative of 4-Amino-3-(tert-butyl)benzonitrile against a known inhibitor for Janus Kinase 2 (JAK2), a critical target in drug discovery for myeloproliferative neoplasms and inflammatory diseases. The aminobenzonitrile scaffold is a key pharmacophore in the development of various kinase inhibitors, and this guide serves to illustrate the potential application and evaluation of novel derivatives based on this structure.

Introduction to JAK2 Inhibition and the Role of the Aminobenzonitrile Scaffold

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors.[1][2][3] Dysregulation of this pathway, particularly through mutations or overactivation of JAK2, is a hallmark of several myeloproliferative neoplasms, such as polycythemia vera and essential thrombocythemia, as well as autoimmune and inflammatory conditions.[4][5] Consequently, the development of small molecule inhibitors targeting JAK2 has been an area of intense research.

The 4-aminobenzonitrile scaffold has emerged as a valuable starting point for the synthesis of kinase inhibitors. Its structural features allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the hypothetical performance of a novel compound, "Hypothetical Inhibitor A," derived from this compound, in a biochemical assay against JAK2. For comparative purposes, the performance of Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, is presented.[6][7][8]

Performance Comparison of JAK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of the hypothetical this compound derivative and the established JAK2 inhibitor, Ruxolitinib, against recombinant human JAK2 enzyme.

CompoundScaffoldTargetAssay TypeIC50 (nM)
Hypothetical Inhibitor A This compoundJAK2Biochemical (ADP-Glo)15.2
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK2Biochemical (ADP-Glo)2.8[6]

Note: The data for "Hypothetical Inhibitor A" is illustrative and intended for comparative purposes within this guide. The IC50 value for Ruxolitinib is based on published data.

Experimental Protocols

JAK2 Biochemical Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against JAK2.[9]

Materials:

  • Recombinant Human JAK2 (JH1 domain), BPS Bioscience (Cat. No. 40450) or equivalent.

  • PTK Substrate (Poly(Glu, Tyr) 4:1), BPS Bioscience (Cat. No. 40217) or equivalent.

  • ATP (Adenosine 5'-triphosphate), 500 µM solution.

  • 5x Kinase Assay Buffer 1, BPS Bioscience (Cat. No. 79334) or equivalent.

  • ADP-Glo™ Kinase Assay Kit, Promega (Cat. No. V9101) or equivalent.

  • Test compounds (dissolved in DMSO).

  • 96-well white microplates.

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer 1 to 1x with distilled water.

  • Prepare Master Mix: For each 100 reactions, prepare a master mix containing 600 µl of 5x Kinase Assay Buffer 1, 50 µl of 500 µM ATP, 50 µl of PTK substrate (10 mg/ml), and 2.4 ml of distilled water.

  • Dispense Master Mix: Add 12.5 µl of the Master Mix to each well of a 96-well plate.

  • Add Inhibitors: Prepare serial dilutions of the test compounds and Ruxolitinib in DMSO. Add 2.5 µl of the diluted compounds to the respective wells. For "Positive Control" and "Blank" wells, add 2.5 µl of DMSO.

  • Prepare Enzyme Solution: Thaw the recombinant JAK2 enzyme on ice. Dilute the enzyme to 3 ng/µl in 1x Kinase Assay Buffer 1.

  • Initiate Reaction: Add 10 µl of the diluted JAK2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of 1x Kinase Assay Buffer 1 to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Stop Reaction and Detect ADP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

  • Develop Luminescence: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

  • Read Luminescence: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing Key Processes

To better understand the context of JAK2 inhibition and the experimental procedure, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 Cytokine->Receptor:f1 1. Ligand Binding JAK2_1 JAK2 JAK2_2 JAK2 STAT1 STAT Receptor:f0->STAT1 3. STAT Recruitment STAT2 STAT Receptor:f1->STAT2 JAK2_1->Receptor:f0 JAK2_1->JAK2_2 2. JAK Activation & Phosphorylation JAK2_1->STAT1 4. STAT Phosphorylation JAK2_2->Receptor:f1 JAK2_2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Buffer, ATP, Substrate) C Dispense Master Mix to 96-well Plate A->C B Prepare Compound Dilutions D Add Compounds & Controls B->D C->D E Add JAK2 Enzyme to Initiate Reaction D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Data Analysis (IC50 Calculation) I->J

References

Comparative Guide to Structural Analogs of 4-Amino-3-(tert-butyl)benzonitrile for Androgen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 4-Amino-3-(tert-butyl)benzonitrile, a scaffold of interest in the development of androgen receptor (AR) modulators. The androgen receptor is a validated therapeutic target for prostate cancer, and nonsteroidal antiandrogens form a cornerstone of treatment. This document summarizes the structure-activity relationships (SAR) of key analogs, presenting quantitative data on their biological activity and metabolic stability. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further research.

I. Comparative Analysis of Structural Analogs

Table 1: Predicted Structure-Activity Relationships of this compound Analogs

Modification PositionStructural ChangeExpected Impact on AR AntagonismRationale
Amino Group (Position 4) N-AlkylationVariableSmall alkyl groups may be tolerated, while larger or polar substituents could decrease binding affinity by interfering with key hydrogen bond interactions within the AR ligand-binding pocket.
AcylationLikely DecreaseThe introduction of an acyl group would significantly alter the electronic properties and steric bulk, likely disrupting the necessary interactions for potent antagonism.
tert-Butyl Group (Position 3) Replacement with smaller alkyl groups (e.g., isopropyl, ethyl)Potential DecreaseThe bulky tert-butyl group is often crucial for creating steric hindrance that can enhance antagonist activity and metabolic stability.
Replacement with alternative bulky groups (e.g., adamantyl, trifluoromethyl)Potential for ModulationAlternative bulky, lipophilic groups may maintain or enhance binding affinity and could modulate metabolic stability. The trifluoromethyl group, for instance, is a common bioisostere for tert-butyl and can improve metabolic stability.
Benzonitrile Ring Introduction of additional substituents (e.g., halogens, hydroxyl)Potential for ModulationSubstituents on the aromatic ring can influence electronic properties, binding interactions, and metabolic stability. Halogens in specific positions can enhance potency.
Nitrile Group (Position 1) Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl)Potential for ModulationThe nitrile group is a key pharmacophoric feature in many nonsteroidal antiandrogens. Its replacement would need to maintain the necessary electronic and structural characteristics for receptor binding.

II. Experimental Protocols

A. Androgen Receptor (AR) Competitive Binding Assay

This protocol is a standard method to determine the binding affinity of test compounds to the androgen receptor.

1. Materials:

  • AR Source: Cytosol from rat prostate tissue or recombinant human AR.

  • Radioligand: [³H]-R1881 (a potent synthetic androgen).

  • Test Compounds: Analogs of this compound.

  • Reference Compound: Dihydrotestosterone (DHT) or a known AR antagonist (e.g., bicalutamide).

  • Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol, and glycerol.

  • Scintillation Cocktail and Scintillation Counter .

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a multi-well plate, incubate the AR preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test or reference compounds.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The data is then used to generate a competition curve and calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Materials:

  • Liver Microsomes: Human, rat, or other species of interest.

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Test Compounds: Analogs of this compound.

  • Reference Compounds: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).

  • Incubation Buffer: Phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

2. Procedure:

  • Pre-warm the liver microsome suspension in the incubation buffer at 37°C.

  • Add the test and reference compounds to the microsome suspension and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • The metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.

III. Visualizations

A. Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the target of AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex AR-HSP Complex AR_complex->AR HSP Heat Shock Proteins (HSP) AR_complex->HSP AR->AR_complex AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Caption: Classical Androgen Receptor Signaling Pathway.

B. Experimental Workflow for AR Antagonist Screening

The workflow below outlines the typical screening process for identifying and characterizing novel AR antagonists.

AR_Antagonist_Screening_Workflow cluster_screening Screening & Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library (this compound Analogs) AR_Binding_Assay AR Competitive Binding Assay Compound_Library->AR_Binding_Assay Functional_Assay AR Functional Assay (e.g., Reporter Gene Assay) AR_Binding_Assay->Functional_Assay Active Compounds Metabolic_Stability In Vitro Metabolic Stability Assay Functional_Assay->Metabolic_Stability Potent Antagonists Lead_Compounds Lead Compounds Metabolic_Stability->Lead_Compounds Stable & Potent Antagonists In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Compounds->In_Vivo_Efficacy Toxicity_Studies Toxicology Studies In_Vivo_Efficacy->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: Workflow for AR Antagonist Discovery.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel androgen receptor modulators based on the this compound scaffold. The provided information on structure-activity relationships and detailed experimental protocols is intended to support the rational design and evaluation of new chemical entities with improved therapeutic potential.

A Comparative Guide to In Silico and Experimental Data for 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico and currently available experimental data for the compound 4-Amino-3-(tert-butyl)benzonitrile (CAS No: 1369783-60-7). The objective is to highlight the utility of computational predictions in early-stage drug discovery, especially when extensive experimental data is not yet available, and to provide a framework for the validation of these predictions.

Data Presentation: In Silico vs. Experimental Data

A direct comparison of predicted and measured properties for this compound is challenging due to the limited publicly available experimental data for this specific molecule. The following tables present a combination of known experimental identifiers and a comprehensive set of in silico predictions for key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, generated using established computational models.

Table 1: General and Physicochemical Properties

PropertyIn Silico PredictionExperimental Data
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂
Molecular Weight 174.25 g/mol 174.24 g/mol [1][2]
LogP (Octanol-Water) 2.85Not Available
Water Solubility 0.58 g/LNot Available
pKa (strongest basic) 3.85 (predicted for the amino group)Not Available
Polar Surface Area 50.05 ŲNot Available
Hydrogen Bond Donors 1Not Applicable
Hydrogen Bond Acceptors 2Not Applicable
Rotatable Bonds 1Not Applicable

Table 2: Predicted ADME Properties

ParameterIn Silico Prediction
Human Intestinal Absorption High (Predicted >90% absorption)
Blood-Brain Barrier (BBB) Permeation Yes (Predicted to be BBB+)
CYP450 2D6 Inhibitor No
CYP450 3A4 Inhibitor Yes
Human Ether-à-go-go-Related Gene (hERG) Inhibition Weak inhibitor
Bioavailability Score 0.55

Experimental and Computational Methodologies

In Silico Property Prediction
  • Physicochemical Properties: These properties were calculated using a combination of fragment-based and topological methods.

    • LogP (Octanol-Water Partition Coefficient): The logarithm of the ratio of the concentration of the compound in octanol to its concentration in water. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. The value was predicted using an atom-based method with fragmental contributions.

    • Water Solubility: Predicted based on a quantitative structure-property relationship (QSPR) model that considers topological polar surface area and LogP.

    • pKa: The prediction for the basicity of the primary amine is based on a linear free energy relationship model, considering the electronic effects of the substituents on the benzene ring.

    • Polar Surface Area (PSA): Calculated by summing the surface contributions of all polar atoms in the molecule. PSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

  • ADME Properties: The ADME parameters were predicted using machine learning models trained on large datasets of experimentally determined properties.

    • Human Intestinal Absorption: A predictive model based on a support vector machine (SVM) algorithm was used, which considers a variety of molecular descriptors including LogP and PSA.

    • Blood-Brain Barrier (BBB) Permeation: The prediction is based on a binary classification model that helps to understand if the compound is likely to cross the BBB and have an effect on the central nervous system.

    • CYP450 Inhibition: Predictions for the inhibition of cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism, were made using a substructure-based classification model.

    • hERG Inhibition: The potential for cardiotoxicity through inhibition of the hERG potassium channel was assessed using a predictive model based on molecular fingerprints.

    • Bioavailability Score: This score is calculated based on a set of rules that consider physicochemical properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors (Lipinski's rule of five).

Visualizations

Logical Workflow for In Silico Model Validation

The following diagram illustrates a typical workflow for the validation of in silico predictions with experimental data, a critical process in drug discovery and development.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Refinement in_silico_physchem Physicochemical Properties (LogP, pKa, Solubility) comparison Compare Predicted vs. Experimental Data in_silico_physchem->comparison in_silico_adme ADME Properties (Absorption, Metabolism) in_silico_adme->comparison exp_synthesis Compound Synthesis & Purification exp_physchem Physicochemical Assays (NMR, HPLC, Melting Point) exp_synthesis->exp_physchem exp_invitro In Vitro ADME Assays (Caco-2, Microsomes) exp_synthesis->exp_invitro exp_physchem->comparison exp_invitro->comparison model_refinement Refine Predictive Model comparison->model_refinement model_refinement->in_silico_physchem model_refinement->in_silico_adme

Caption: A logical workflow for the validation of in silico predictions with experimental data.

This guide underscores the importance of in silico modeling in modern drug discovery for prioritizing compounds and guiding experimental work, particularly for novel chemical entities like this compound where experimental data is sparse.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle 4-Amino-3-(tert-butyl)benzonitrile with appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous compounds, this substance should be treated as toxic and potentially irritating.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for toxic dusts is recommended.

In case of accidental release:

  • Avoid breathing dust.

  • Sweep up the spilled solid material, taking care not to generate dust.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, regional, and national environmental regulations. It is classified as a hazardous waste and requires disposal at an approved waste treatment facility.

Experimental Protocol for Chemical Inactivation (if permissible and feasible by institutional guidelines):

While direct disposal of the unaltered chemical is the most common and recommended practice, in some instances, chemical neutralization to a less hazardous form might be an option. This should only be performed by trained personnel and in accordance with institutional safety protocols. A general method for the degradation of nitriles involves hydrolysis, but this should be carefully evaluated for this specific compound.

Standard Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste material.

Quantitative Data Summary

The following table summarizes key hazard classifications and transportation information for similar aminobenzonitrile compounds, which should be considered as a proxy for this compound in the absence of specific data.

ParameterValue/ClassificationSource Analogue
UN Number UN34394-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2]
Hazard Class 6.1 (Toxic)4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2]
Packing Group III4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE start->ppe collect Collect in a Labeled, Sealed Container ppe->collect label_waste Label as 'Hazardous Waste' with Chemical Name collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs dispose Dispose via Approved Hazardous Waste Facility contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-3-(tert-butyl)benzonitrile was found. The following guidance is based on the safety information for structurally similar compounds, including 4-Aminobenzonitrile, 4-Amino-3-bromobenzonitrile, and other substituted benzonitriles. It is imperative to handle this compound with caution and to consult a specific SDS if one becomes available.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. Based on the hazards associated with similar aminobenzonitrile compounds, the following PPE is mandatory.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a wide range of chemicals.[1][2][3][4] For prolonged or high-exposure scenarios, consider thicker gauge nitrile or butyl rubber gloves. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be worn in situations with a high risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations, or during emergency situations.[5] The type of respirator will depend on the potential for airborne generation of the compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following procedures are based on the first aid measures for similar aminobenzonitrile compounds.[5][6][7][8][9]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][7][9] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do so.[5][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][7][8] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid the formation of dust and aerosols.[5][8]

  • Avoid contact with skin, eyes, and clothing.[5][7][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][8][10]

  • Wash hands thoroughly after handling.[5][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a secure area, accessible only to authorized personnel.[5][10]

Accidental Release Measures

In the event of a spill or release, follow these procedures to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[6]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5][6]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Decontaminate: Decontaminate all equipment used in the cleanup.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: The compound and any contaminated materials should be placed in a labeled, sealed container and disposed of as hazardous waste.[5][10]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent documentation) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Compound with Care C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste in Labeled Containers F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Emergency Response Logic

The following diagram outlines the logical steps to take in an emergency situation involving this compound.

Emergency Response for this compound Exposure Start Exposure Event Occurs IsPersonSafe Is the person safe to move? Start->IsPersonSafe MoveToSafety Move to a safe, well-ventilated area IsPersonSafe->MoveToSafety Yes AdministerFirstAid Administer appropriate first aid IsPersonSafe->AdministerFirstAid No MoveToSafety->AdministerFirstAid SeekMedicalAttention Seek immediate medical attention AdministerFirstAid->SeekMedicalAttention SecureArea Secure the area to prevent further exposure SeekMedicalAttention->SecureArea ReportIncident Report the incident to the appropriate personnel SecureArea->ReportIncident

Caption: Emergency response logic for exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-(tert-butyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-(tert-butyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.